IMD-0560
Description
Properties
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-5-7(14(17,18)19)1-3-10(11)15(20,21)22/h1-6,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGRIJCSKWXOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439144-66-8 | |
| Record name | IMD-0560 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439144668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMD-0560 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/419X829330 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
IMD-0560: A Deep Dive into its Mechanism of Action in the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IMD-0560 is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ) subunit, a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway. By directly targeting IKKβ, this compound effectively blocks the phosphorylation of the inhibitory protein IκBα. This action prevents the subsequent ubiquitination and proteasomal degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and inhibiting its translocation to the nucleus. The net effect is the suppression of NF-κB-mediated gene transcription, which plays a pivotal role in inflammation, immune responses, and cell survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.
Introduction to the NF-κB Pathway and the Role of IKKβ
The NF-κB family of transcription factors are key regulators of a wide array of genes involved in inflammation, immunity, cell proliferation, and apoptosis. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins, most notably IκBα. The canonical NF-κB pathway is activated by a variety of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).
A crucial step in this pathway is the activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ is the principal kinase responsible for the phosphorylation of IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to the translocation of the active p65/p50 heterodimer into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby initiating their transcription.
Due to its central role in activating the canonical NF-κB pathway, IKKβ has emerged as a key therapeutic target for a multitude of inflammatory diseases and cancers where this pathway is aberrantly activated.
This compound: A Selective IKKβ Inhibitor
This compound, with the chemical name N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, is a selective inhibitor of IKKβ. Its mechanism of action is centered on the direct inhibition of the catalytic activity of the IKKβ subunit.
Mechanism of Action
This compound functions by binding to the IKKβ subunit and preventing the phosphorylation of its substrate, IκBα. This inhibitory action is the primary event that leads to the downstream blockade of the NF-κB signaling cascade. The key steps in the mechanism of action of this compound are as follows:
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Direct Inhibition of IKKβ: this compound directly interacts with the IKKβ enzyme, likely at or near the ATP-binding site, thereby preventing the transfer of a phosphate group to IκBα.
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Inhibition of IκBα Phosphorylation: By inhibiting IKKβ, this compound blocks the phosphorylation of IκBα at Ser32 and Ser36.
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Stabilization of the NF-κB-IκBα Complex: The absence of IκBα phosphorylation prevents its recognition by the E3 ubiquitin ligase complex, thus inhibiting its ubiquitination and subsequent degradation.
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Cytoplasmic Retention of NF-κB: As IκBα remains bound to the NF-κB p65/p50 heterodimer, the complex is retained in the cytoplasm.
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Suppression of NF-κB Target Gene Expression: The prevention of NF-κB nuclear translocation leads to a significant reduction in the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines (e.g., IL-6, TNFα), chemokines, and adhesion molecules.
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Stimulus | Concentration | Effect | Reference |
| p65 Phosphorylation Inhibition | SCCVII, HSC-2, Ca9-22 | TNFα (10 ng/mL) | 1 µM (SCCVII), 10 µM (HSC-2, Ca9-22) | Dose-dependent inhibition of TNFα-induced p65 phosphorylation.[1] | [1] |
| IκBα Degradation Inhibition | SCCVII, HSC-2, Ca9-22 | TNFα (10 ng/mL) | 1 µM (SCCVII), 10 µM (HSC-2, Ca9-22) | Dose-dependent inhibition of TNFα-induced IκBα degradation.[1] | [1] |
| NF-κB Nuclear Translocation Inhibition | HSC-2, Ca9-22, SCCVII | TNFα (10 ng/mL) | 1 µM or 10 µM | Significant blockade of TNFα-induced nuclear translocation of p65.[1] | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Oral Squamous Cell Carcinoma
| Parameter | Animal Model | Treatment Dose | Effect | Reference |
| Tumor Growth Inhibition | SCCVII cell mouse model | 3 mg/kg and 5 mg/kg | Dose-dependent reduction in tumor size.[1] | [1] |
| Inhibition of Bone Invasion | SCCVII cell mouse model | 3 mg/kg and 5 mg/kg | Significant suppression of zygoma destruction.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis for p65 Phosphorylation and IκBα Degradation
This protocol outlines the general steps for assessing the effect of this compound on the phosphorylation of the NF-κB p65 subunit and the degradation of IκBα in cultured cells.
Materials:
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Cell culture medium (e.g., DMEM) with 10% FBS
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
This compound
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Stimulus (e.g., TNFα)
Procedure:
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Cell Culture and Treatment: Seed cells (e.g., HSC-2, Ca9-22, or SCCVII) in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 2 hours).
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Stimulation: Following pre-treatment, stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
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SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and β-actin overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize the levels of phospho-p65 and IκBα to the loading control (β-actin).
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.
Materials:
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Cells (e.g., HEK293T)
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NF-κB luciferase reporter plasmid (containing κB-responsive elements driving luciferase expression)
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Transfection reagent
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Cell culture medium
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Luciferase assay reagent
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Luminometer
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This compound
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Stimulus (e.g., TNFα)
Procedure:
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Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
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Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Allow the cells to adhere, then pre-treat with this compound or vehicle for 2 hours.
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Stimulation: Stimulate the cells with TNFα for a specified period (e.g., 6-8 hours).
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Cell Lysis and Luciferase Assay:
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Wash the cells with PBS.
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Lyse the cells using the lysis buffer provided in the luciferase assay kit.
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Add the luciferase substrate to the cell lysates.
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Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
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Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
The Discovery and Development of IMD-0560: A Selective IKKβ Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IMD-0560 is a novel, potent, and selective small-molecule inhibitor of the IκB kinase β (IKKβ) subunit, a critical component of the canonical NF-κB signaling pathway. Developed by the Institute of Medicinal Molecular Design, Inc. (IMMD), this compound has demonstrated significant therapeutic potential in preclinical models of oncology and inflammatory diseases. Its unique, non-ATP-competitive mechanism of action is believed to contribute to its favorable safety profile. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, key experimental data, and detailed methodologies. Furthermore, it discusses the progression of its orally available prodrug, IMD-2560, into clinical development for inflammatory conditions such as rheumatoid arthritis.
Introduction: Targeting the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a pivotal role in immunity, cell proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous diseases, including chronic inflammatory disorders and various cancers. The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central node in the canonical NF-κB pathway. Upon stimulation by pro-inflammatory cytokines like TNFα, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and pro-survival genes.
Given its central role, IKKβ has emerged as a prime therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
Discovery and Design of this compound
This compound, chemically known as N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, was discovered and developed by the Institute of Medicinal Molecular Design, Inc. (IMMD), a Japanese biopharmaceutical company founded by Dr. Akiko Itai. The design of this compound was rationally guided by analyzing the binding mode of aspirin to IKKβ, aiming to create a more potent and selective inhibitor. IMMD utilized its proprietary software for 3D-structure-based drug design and virtual screening to identify and optimize this novel chemical entity. A key feature of this compound and other IKKβ inhibitors from IMMD is their non-ATP-competitive binding mechanism, which is theorized to contribute to their enhanced safety profile.
Mechanism of Action
This compound is a selective inhibitor of the IKKβ subunit. By binding to IKKβ, it allosterically inhibits its kinase activity, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of the active p65 subunit of NF-κB. The net result is the suppression of NF-κB-mediated gene transcription, leading to a reduction in the production of inflammatory cytokines, chemokines, and other mediators of inflammation and cell survival.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent anti-proliferative and anti-invasive effects in various cancer cell lines, primarily through its inhibition of the NF-κB pathway.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line(s) | Cancer Type | Key Findings | Reference(s) |
| SCCVII, HSC-2, Ca9-22 | Oral Squamous Cell Carcinoma | - Dose-dependent inhibition of TNFα-induced p65 phosphorylation and IκBα degradation. - Significant blockage of TNFα-induced nuclear translocation of p65. - Inhibition of cell invasion and suppression of MMP-9 production. | |
| 8 of 9 Ovarian Cancer Cell Lines | Ovarian Cancer | - Inhibition of constitutive NF-κB activation. - Suppression of cancer cell proliferation via G1 phase arrest. - Decreased VEGF secretion and inhibition of HUVEC tube formation. |
In Vivo Studies
The in vivo efficacy of this compound has been evaluated in a mouse xenograft model of oral squamous cell carcinoma (OSCC).
Table 2: Summary of In Vivo Efficacy of this compound in an OSCC Mouse Model
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Mouse model of jaw bone invasion by SCCVII cells | 3 mg/kg and 5 mg/kg this compound, 3 times per week | - Significant suppression of zygoma and mandible destruction. - Reduction in tumor size by up to 50% with the 5 mg/kg dose. - Reduced number of osteoclasts via inhibition of RANKL expression. - Decreased tumor cell proliferation (Ki-67 staining) and MMP-9 production. |
Pharmacokinetics and Safety
Detailed pharmacokinetic and comprehensive toxicology data for this compound are not extensively published in peer-reviewed literature. However, available studies indicate a favorable safety profile in preclinical models. In the OSCC mouse model, no severe side effects were reported with the administration of this compound. The development of the orally available prodrug, IMD-2560, suggests that the parent compound, this compound, may have limitations in oral bioavailability.
Development of the Prodrug IMD-2560 and Clinical Advancement
To improve the druggability and enable oral administration, a prodrug of this compound, designated as IMD-2560, was developed. This strategic modification allowed for the advancement of the therapeutic concept into clinical trials for chronic inflammatory diseases.
IMD-2560 has successfully completed a Phase 1 clinical trial in the United Kingdom for the treatment of rheumatoid arthritis, rheumatic osteoporosis, and osteoarthritis. While detailed results of this trial are not publicly available, the completion of Phase 1 indicates an acceptable safety and tolerability profile in humans.
Experimental Protocols
Western Blot Analysis for NF-κB Activation
Protocol based on Tada et al., 2014:
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Cell Culture and Treatment: Oral squamous cell carcinoma (OSCC) cell lines (SCCVII, HSC-2, and Ca9-22) were cultured in appropriate media. Cells were pretreated with varying concentrations of this compound for 120 minutes.
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Stimulation: Following pretreatment, cells were stimulated with TNFα (10 ng/ml) for 15 minutes to induce NF-κB activation.
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Protein Extraction and Quantification: Cells were lysed, and total protein was extracted. Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phospho-p65 (Ser-536) and IκBα. β-actin was used as a loading control.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
In Vivo Oral Squamous Cell Carcinoma Mouse Model
Protocol based on Tada et al., 2014:
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Animal Model and Tumor Inoculation: Male mice (e.g., 8-10 weeks old) were used. SCCVII cells were injected into the left masseter region to induce tumor formation and subsequent jaw bone invasion.
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Treatment Protocol: A "late treatment model" was employed, where treatment began two weeks after tumor cell inoculation. Mice were randomized into three groups: vehicle control (carboxymethyl-cellulose), this compound (3 mg/kg), and this compound (5 mg/kg). Treatments were administered via injection into the masseter region three times a week for two weeks.
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Monitoring and Endpoint Analysis: Body weight and tumor volume were measured regularly. At the end of the study (e.g., 28 days post-inoculation), mice were euthanized.
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Histological and Imaging Analysis: The heads of the mice were fixed and subjected to micro-computed tomography (μ-CT) to assess bone destruction. Tissues were also processed for histological analysis, including hematoxylin and eosin (H&E) staining and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and osteoclast activity (RANKL).
Conclusion and Future Directions
This compound is a promising, selective IKKβ inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in models of cancer and inflammation. Its development, rooted in rational drug design, has led to the creation of an orally available prodrug, IMD-2560, which has successfully completed Phase 1 clinical trials. The future development of this compound and its analogs will likely focus on further elucidating the therapeutic potential of IKKβ inhibition in a range of human diseases. For oncology applications, combination therapies with other targeted agents or immunotherapies could be a promising avenue. For inflammatory diseases, the long-term safety and efficacy of IMD-2560 in larger patient populations will be critical to its potential as a novel therapeutic option. Further publication of pharmacokinetic, toxicology, and clinical trial data will be invaluable to the research and drug development community.
A Technical Deep Dive: IMD-0560 in the Landscape of IKKβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) has emerged as a critical therapeutic target for a multitude of inflammatory diseases and malignancies. Its central role in the canonical NF-κB signaling pathway makes it a linchpin in cellular processes ranging from inflammation and immunity to cell survival and proliferation. This technical guide provides an in-depth analysis of IMD-0560, a selective IKKβ inhibitor, and situates it within the broader context of other notable IKKβ inhibitors. We present a comprehensive comparison of their biochemical potency, cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this domain. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the complex biological processes and methodologies involved in the study of IKKβ inhibition.
Introduction: The Rationale for Targeting IKKβ
The nuclear factor-κB (NF-κB) family of transcription factors are pivotal regulators of gene expression in response to a wide array of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical NF-κB signaling pathway is initiated by the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the predominant kinase responsible for the phosphorylation of IκBα, which subsequently leads to its ubiquitination and proteasomal degradation. This event liberates the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes involved in inflammation, immune responses, and cell survival.
Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory conditions, such as rheumatoid arthritis, and various cancers. Consequently, the development of small molecule inhibitors targeting key nodes in this pathway, particularly IKKβ, has been a major focus of drug discovery efforts.
This compound, N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, is a novel, selective inhibitor of IKKβ.[1] Preclinical studies have demonstrated its potential in mitigating inflammation and suppressing tumor growth, positioning it as a promising candidate for further clinical investigation. This guide aims to provide a detailed comparison of this compound with other well-characterized IKKβ inhibitors, offering a valuable resource for researchers in the field.
The IKKβ Signaling Pathway
The canonical NF-κB signaling cascade is a tightly regulated process initiated by various extracellular signals that converge on the activation of the IKK complex. The central role of IKKβ in this pathway is depicted in the following diagram.
Comparative Analysis of IKKβ Inhibitors
A variety of small molecule inhibitors targeting IKKβ have been developed and characterized. This section provides a comparative overview of this compound and other notable IKKβ inhibitors, focusing on their biochemical potency, cellular activity, and key characteristics.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other relevant quantitative data for a selection of IKKβ inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, such as the use of a cell-free kinase assay versus a cell-based reporter assay.
| Inhibitor | Chemical Structure | IKKβ IC50 | IKKα IC50 | Selectivity (IKKα/IKKβ) | Assay Type | Reference(s) |
| This compound | N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | Potent inhibitor (specific IC50 not publicly available) | - | Selective for IKKβ | Cell-based assays | [1] |
| IMD-0354 | N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | ~250 nM | - | Selective for IKKβ | Kinase Assay | [2] |
| MLN120B | N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide | 45 nM, 60 nM | >50 µM | >1111 | Recombinant IKKβ Kinase Assay | [3][4] |
| BMS-345541 | 4-(2'-Aminoethyl)amino-1,8-dimethylimidazo[1,2-a]quinoxaline | 0.3 µM | 4 µM | 13.3 | Cell-free Kinase Assay | [5][6] |
| TPCA-1 | 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide | 17.9 nM | 400 nM | ~22 | Cell-free Kinase Assay | [7] |
| SC-514 | 4-Amino-5-(4-chlorophenyl)-3-(4-methyl-1-piperazinyl)pyridazine | 3-12 µM | - | Selective for IKKβ | Kinase Assay | [8] |
Preclinical and Clinical Development Status
The journey of IKKβ inhibitors from preclinical discovery to clinical application has been challenging, with many candidates failing to progress due to efficacy or safety concerns.
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This compound and IMD-0354: Developed by the Institute of Medicinal Molecular Design Inc., these compounds have been investigated in preclinical models of inflammation and cancer.[1][6] this compound has shown efficacy in animal models of oral squamous cell carcinoma and ovarian cancer.[1][9] A prodrug of this compound, IMD-2560, has completed a Phase I clinical trial.[6] IMD-0354 showed poor efficacy in Phase I trials.[10]
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MLN120B: This potent and selective IKKβ inhibitor demonstrated significant therapeutic efficacy in a rat model of rheumatoid arthritis and inhibited multiple myeloma cell growth in vivo.[11][12]
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BMS-345541: An allosteric inhibitor of IKK, BMS-345541 showed toxicity in Phase I clinical trials.[10][13]
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SAR113945: This IKKβ inhibitor demonstrated suboptimal efficacy in Phase I trials.[10]
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TPCA-1: Has shown anti-inflammatory effects in animal models of arthritis.[14]
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SC-514: An ATP-competitive inhibitor that has demonstrated efficacy in an acute model of inflammation in rats.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IKKβ inhibitors.
IKKβ Kinase Assay (In Vitro)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against recombinant IKKβ.
Protocol Details:
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Reagent Preparation:
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Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Dilute recombinant human IKKβ to the desired concentration in kinase buffer.
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Prepare a stock solution of a biotinylated IκBα peptide substrate.
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Prepare a stock solution of ATP, including a radiolabeled tracer such as [γ-33P]ATP.
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Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in kinase buffer.
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-
Kinase Reaction:
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In a 96-well plate, add the test compound at various concentrations.
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Add the diluted IKKβ enzyme to each well.
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Initiate the reaction by adding the ATP and IκBα substrate mixture.
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Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection and Analysis:
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Terminate the reaction by adding a stop solution (e.g., EDTA).
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Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
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Wash the plate to remove unincorporated radiolabeled ATP.
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Measure the amount of incorporated phosphate using a scintillation counter.
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Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
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Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to assess the effect of an IKKβ inhibitor on the phosphorylation of IκBα and the p65 subunit of NF-κB in cultured cells.
Protocol Details:
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Cell Culture and Treatment:
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Plate cells (e.g., HeLa, HEK293) and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of the IKKβ inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 15-30 minutes.
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-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of IKKβ inhibitors on the viability of cancer cell lines.
Protocol Details:
-
Cell Seeding and Treatment:
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Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the IKKβ inhibitor for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Incubate the plate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound has demonstrated significant promise as a selective IKKβ inhibitor with potent anti-inflammatory and anti-cancer activities in preclinical models. While a direct comparison of its biochemical potency with other inhibitors is limited by the lack of publicly available IC50 data, its efficacy in cellular and in vivo systems positions it as a valuable research tool and a potential therapeutic candidate. The landscape of IKKβ inhibitors is marked by both significant potential and considerable challenges, with many compounds failing to translate from preclinical success to clinical utility. The detailed comparative data and experimental protocols provided in this guide are intended to support the ongoing research and development efforts aimed at harnessing the therapeutic potential of IKKβ inhibition for the treatment of a wide range of human diseases. Future studies should focus on elucidating the precise biochemical potency and selectivity profile of this compound and further evaluating its safety and efficacy in relevant clinical settings.
References
- 1. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 13. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
IMD-0560: A Technical Guide to a Selective IKKβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMD-0560, with the chemical name N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ). By targeting IKKβ, this compound effectively blocks the phosphorylation of IκBα, a critical step in the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] The aberrant activation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and cancers, making this compound a valuable tool for research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a benzamide derivative with a molecular formula of C15H8BrF6NO2 and a molecular weight of 428.12 g/mol .[2][4] Its structure is characterized by a bromine-substituted salicylic acid moiety linked to a bis(trifluoromethyl)aniline group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | [1] |
| Molecular Formula | C15H8BrF6NO2 | [2][4] |
| Molecular Weight | 428.12 g/mol | [2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (86 mg/mL) and Ethanol. Insoluble in water. | [4] |
| SMILES | O=C(C1=C(O)C=C(Br)C=C1)NC2=CC(=CC=C2C(F)(F)F)C(F)(F)F | |
| Storage | Store at -20°C as a solid. |
Pharmacological Properties
This compound is a selective inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway. Its mechanism of action involves the suppression of inflammatory cytokine and chemokine production.[4]
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Cell Line/System | Reference |
| Target | IκB kinase β (IKKβ) | [1] | |
| Biological Activity | Inhibits TNFα-induced p65 phosphorylation and IκBα degradation. | Oral squamous cell carcinoma (OSCC) cells | [1] |
| Suppresses TNFα-induced NF-κB transcriptional activity. | OSCC cells | [1] | |
| Inhibits TNFα-induced cell invasion and MMP-9 expression. | OSCC cells | [1] |
Signaling Pathway
This compound exerts its effect by intervening in the canonical NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals such as TNFα, the IKK complex (composed of IKKα, IKKβ, and NEMO) is activated. IKKβ then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically a heterodimer of p65 and p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory and pro-survival genes. This compound selectively inhibits the kinase activity of IKKβ, thereby preventing the initial phosphorylation of IκBα and halting the entire downstream signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Western Blot for p65 Phosphorylation and IκBα Degradation
This protocol is designed to assess the inhibitory effect of this compound on TNFα-induced phosphorylation of the NF-κB p65 subunit and the degradation of the inhibitory protein IκBα.
Methodology:
-
Cell Culture: Plate oral squamous cell carcinoma (OSCC) cells (e.g., HSC-2, Ca9-22) in appropriate culture dishes and grow to 70-80% confluency.
-
Pretreatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65 (Ser536), IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells using a Boyden chamber assay with a Matrigel-coated membrane.
Methodology:
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (8.0 µm pore size) according to the manufacturer's instructions.
-
Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them overnight. Resuspend the cells in serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. In the upper chamber, add the cell suspension in serum-free medium containing different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., crystal violet or DAPI).
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
NF-κB Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimulation and treatment with this compound.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL), for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This compound is a well-characterized and selective inhibitor of IKKβ, offering a powerful tool for investigating the role of the NF-κB signaling pathway in various physiological and pathological processes. Its demonstrated efficacy in preclinical models of inflammation and cancer underscores its potential for further therapeutic development. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted activities of this promising compound.
References
IMD-0560: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0560, with the chemical name N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, is a novel, selective, and potent small-molecule inhibitor of the IκB kinase β (IKKβ) subunit.[1][2] By targeting IKKβ, this compound effectively blocks the canonical nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Aberrant NF-κB activation is a hallmark of numerous inflammatory diseases and certain cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in inflammation research, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the catalytic activity of IKKβ.[1][3] The IKK complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), is a central kinase in the NF-κB signaling cascade. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS), the IKK complex becomes activated. IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα liberates the NF-κB dimer (typically p65/p50), allowing its translocation from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[1]
This compound intervenes early in this cascade by blocking the phosphorylation of IκBα.[1] This action prevents IκBα degradation and sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of inflammatory genes.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Quantitative Data
The following tables summarize the quantitative data available for this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration of this compound | Result | Reference |
| SCCVII, HSC-2, Ca9-22 | TNFα (10 ng/ml) | p65 phosphorylation & IκBα degradation | Dose-dependent | Inhibition observed | [1] |
| SCCVII | TNFα (10 ng/ml) | p65 phosphorylation & IκBα degradation | 1 µM | Effective inhibition | [1] |
| HSC-2, Ca9-22 | TNFα (10 ng/ml) | p65 phosphorylation & IκBα degradation | 10 µM | Effective inhibition | [1] |
| Human fibroblast-like synoviocytes (HFLS-RA) | TNFα | IL-6 production | Not specified | Potent inhibition | [1] |
| HEK293T | TNFα | NF-κB activation | Not specified | Potent inhibition | [1] |
| SCCVII, HSC-2 | TNFα (10 ng/ml) | Cell invasion | 1 µM (SCCVII), 10 µM (HSC-2) | Strong inhibition | [1] |
| Ovarian cancer cell lines (8 of 9 tested) | Constitutive | NF-κB activation | Not specified | Inhibition observed | [2] |
| Ovarian cancer cells | Not applicable | Cell proliferation | Not specified | Suppression via G1 phase arrest | [2] |
| Ovarian cancer cells | Not applicable | VEGF secretion | Not specified | Decreased secretion | [2] |
| Human umbilical vein endothelial cells (HUVEC) | Not applicable | Tube formation | Not specified | Inhibition observed | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Protocol | Parameter Measured | Result | Reference |
| Mouse model of jaw bone invasion by SCCVII cells | 3 or 5 mg/kg this compound, 3 times/week | Tumor size | Dose-dependent reduction; no tumor in some mice at 5 mg/kg | [4] |
| Mouse model of jaw bone invasion by SCCVII cells | 3 or 5 mg/kg this compound, 3 times/week | Zygoma destruction | Significantly suppressed | [4] |
| Mouse model of jaw bone invasion by SCCVII cells (late treatment) | 5 mg/kg this compound | Tumor size | Reduced by up to 50% | [1] |
| Mouse model of jaw bone invasion by SCCVII cells (late treatment) | 5 mg/kg this compound | Zygoma destruction | Sufficiently blocked | [1] |
| Collagen-induced arthritis in DBA/1J mice | 1 or 3 mg/kg this compound, every 48 hours | Incidence and severity of arthritis | Significant and dose-dependent reduction | [1] |
| Ovarian cancer xenograft mouse model | Not specified | Peritoneal metastasis | Significantly inhibited | [2] |
| Ovarian cancer xenograft mouse model | Not specified | Survival | Prolonged | [2] |
| Ovarian cancer xenograft mouse model | Not specified | VEGF expression, tumor angiogenesis, cell proliferation | Suppressed (based on immunohistochemistry) | [2] |
Experimental Protocols
In Vitro Assays
1. Western Blot for NF-κB Activation (p65 Phosphorylation and IκBα Degradation)
Caption: Workflow for Western blot analysis of NF-κB activation.
-
Cell Culture and Treatment: Seed oral squamous cell carcinoma (OSCC) cell lines (e.g., SCCVII, HSC-2, Ca9-22) in appropriate culture dishes and grow to 70-80% confluency.[1] Pre-treat the cells with desired concentrations of this compound (e.g., 1-10 µM) for 120 minutes.[1] Subsequently, stimulate the cells with TNFα (10 ng/ml) for 15 minutes to induce NF-κB activation.[1]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation and Detection: Incubate the membrane with primary antibodies against phospho-p65 (Ser-536), IκBα, and a loading control (e.g., β-actin) overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Invasion Assay
-
Chamber Preparation: Use a modified Boyden chamber with a gelatin-coated porous membrane.
-
Cell Seeding and Treatment: Suspend cells in serum-free DMEM and seed them in the upper chamber. Place this compound (1 or 10 µM) in the upper chamber 2 hours prior to TNFα treatment.[4] Add TNFα (10 ng/mL) to the lower chamber.[4]
-
Incubation and Analysis: Incubate the chamber for 24 hours.[4] Remove the cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface with DAPI. Quantify the migrated cells by counting under a fluorescence microscope.[4]
3. ELISA for Cytokine Production
-
Sample Collection: Collect cell culture supernatants or animal serum at desired time points.
-
ELISA Procedure: Use a commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α). Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples based on the standard curve.
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Mice
Caption: Workflow for the collagen-induced arthritis (CIA) mouse model.
-
Animals: Use susceptible mouse strains such as DBA/1J.
-
Induction of Arthritis: Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail. On day 21, provide a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
This compound Administration: Begin treatment at the time of the first immunization. Administer this compound (e.g., 1 or 3 mg/kg) via intraperitoneal injection every 48 hours.[1]
-
Assessment: Monitor the mice regularly for the onset and severity of arthritis, typically using a clinical scoring system based on paw swelling and redness. At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage destruction, and bone erosion.
2. LPS-Induced Inflammation in Mice
-
Animals: Use a suitable mouse strain such as C57BL/6.
-
Induction of Inflammation: Administer a single intraperitoneal injection of lipopolysaccharide (LPS) from E. coli. The dose can vary depending on the desired severity of inflammation (e.g., 0.1 to 1 mg/kg).
-
This compound Administration: Administer this compound at a predetermined dose and time relative to the LPS challenge (e.g., 1 hour before). The route of administration can be intraperitoneal or oral.
-
Assessment: Collect blood samples at various time points after LPS injection (e.g., 2, 6, 24 hours) to measure systemic cytokine levels (e.g., TNF-α, IL-6) by ELISA. Tissues such as the liver, spleen, and lungs can also be harvested for analysis of inflammatory markers by methods like quantitative PCR or immunohistochemistry.
Conclusion
This compound is a valuable research tool for investigating the role of the NF-κB signaling pathway in inflammatory processes. Its selectivity for IKKβ allows for targeted inhibition of the canonical NF-κB pathway, enabling researchers to dissect the complex mechanisms underlying inflammation in various in vitro and in vivo models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and conducting studies to further explore the therapeutic potential of IKKβ inhibition in a range of inflammatory and proliferative diseases. As research progresses, this compound and its prodrugs may hold promise for the development of novel anti-inflammatory therapies.
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
IMD-0560: A Deep Dive into its Attenuation of Cytokine Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IMD-0560 is a novel, selective inhibitor of the IκB kinase β (IKKβ) subunit, a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. This mechanism of action leads to a significant reduction in the transcription of a wide array of pro-inflammatory genes, most notably those encoding for key cytokines. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on cytokine production, and detailed experimental protocols for its study.
Introduction
The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and survival.[1] Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory diseases and malignancies. The IKK complex, and particularly its catalytic subunit IKKβ, represents a key regulatory node in this pathway, making it an attractive target for therapeutic intervention. This compound has emerged as a potent and selective small molecule inhibitor of IKKβ, demonstrating significant potential in preclinical and clinical investigations for various inflammatory conditions.[2][3] This document serves as a technical resource for professionals in the field, consolidating the current knowledge on this compound's impact on cytokine biology.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the kinase activity of IKKβ.[2] In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) lead to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[4]
This compound's inhibition of IKKβ prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and effectively halting the downstream signaling cascade.[2]
Figure 1: Mechanism of action of this compound in the NF-κB signaling pathway.
Effect of this compound on Cytokine Production
This compound has been shown to potently inhibit the production of a range of pro-inflammatory cytokines. This inhibitory effect is a direct consequence of its ability to block NF-κB activation.
Quantitative Data on Cytokine Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of this compound on the production of key cytokines. It is important to note that the potency of this compound can vary depending on the cell type, stimulus, and experimental conditions.[2]
| Cytokine | Cell Type | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference |
| IL-6 | Human Fibroblast-Like Synoviocytes (HFLS-RA) | TNF-α | Not specified | Potently inhibited | [2] |
| TNF-α | Data not publicly available | - | - | - | - |
| IL-1β | Data not publicly available | - | - | - | - |
| MMP-9 | Oral Squamous Carcinoma Cells (SCCVII, HSC-2) | TNF-α | 1-10 µM | Significant suppression of activity and mRNA expression | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cytokine production and NF-κB signaling.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be utilized, including but not limited to, human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA), human embryonic kidney 293T (HEK293T) cells, and various cancer cell lines such as oral squamous carcinoma cells (e.g., SCCVII, HSC-2, Ca9-22).[2]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are pre-treated with varying concentrations of this compound (e.g., 1 to 10 µM) or vehicle (DMSO) for a specified period (e.g., 2 hours) before stimulation.[2]
-
Stimulation: Following pre-treatment with this compound, cells are stimulated with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) or IL-1β to induce cytokine production.[2]
Quantification of Cytokine Production
ELISA is a standard method for quantifying the concentration of secreted cytokines in cell culture supernatants.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The cell culture supernatant is added, and the cytokine is captured by the antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-linked streptavidin. A substrate is added that reacts with the enzyme to produce a colorimetric signal, the intensity of which is proportional to the amount of cytokine present.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
qRT-PCR is used to measure the mRNA expression levels of cytokines, providing insight into the transcriptional regulation by this compound.
-
Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the cytokine gene of interest. The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The cycle threshold (Ct) value is inversely proportional to the initial amount of target mRNA.
-
Protocol Outline:
-
Lyse cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform real-time PCR using the cDNA, specific primers for the target cytokine and a reference gene (e.g., GAPDH or β-actin), and a real-time PCR master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Figure 2: General experimental workflow for studying the effect of this compound.
Assessment of NF-κB Activation
Western blotting is used to assess the phosphorylation status of the NF-κB p65 subunit and the degradation of IκBα, providing direct evidence of this compound's effect on the signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated p65 (Ser536) and total IκBα. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Protocol Outline:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities, often normalizing to a loading control like β-actin.[1]
-
An NF-κB reporter assay provides a quantitative measure of NF-κB transcriptional activity.
-
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites. Upon activation and nuclear translocation, NF-κB binds to these sites and drives the expression of the reporter gene. The reporter protein's activity (e.g., light emission from luciferase) is then measured and is proportional to NF-κB activity.
-
Protocol Outline:
-
Transfect cells with an NF-κB reporter plasmid.
-
Treat the cells with this compound followed by a stimulus.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.
-
Conclusion
This compound is a potent and selective inhibitor of IKKβ that effectively suppresses the production of pro-inflammatory cytokines by blocking the canonical NF-κB signaling pathway. Its well-defined mechanism of action and demonstrated efficacy in preclinical models make it a promising therapeutic candidate for a range of inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the immunomodulatory properties of this compound and similar molecules. Further research to elucidate the precise quantitative inhibitory effects on a broader spectrum of cytokines will be invaluable for its continued development and clinical application.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IMD-0560 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0560 is a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit, a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and various types of cancer, where it promotes cell proliferation, survival, invasion, and angiogenesis.[1][4][5][6] By targeting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of NF-κB (specifically the p65 subunit) and the subsequent transcription of pro-inflammatory and pro-survival genes.[1][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells, particularly focusing on the inhibition of the NF-κB pathway and its downstream consequences.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its biological effects by directly inhibiting the catalytic activity of IKKβ. This kinase is responsible for phosphorylating IκBα at specific serine residues. Upon phosphorylation, IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate gene transcription. This compound's inhibition of IKKβ stabilizes the IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its pro-tumorigenic functions.[1][3][4]
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | % Reduction in Viability (Approx.) | Reference |
| SKOV3ip1 | Ovarian Cancer | 10 | 24 | 25% | [7][8] |
| SKOV3ip1 | Ovarian Cancer | 10 | 48 | 50% | [7][8] |
| HeyA8 | Ovarian Cancer | 10 | 24 | 20% | [7][8] |
| HeyA8 | Ovarian Cancer | 10 | 48 | 45% | [7][8] |
| SCCVII | Oral Squamous Cell Carcinoma | 1 | 24 | Not specified, significant inhibition | [1][9] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Reference |
| SCCVII | Oral Squamous Cell Carcinoma | Not specified in vitro, 3 mg/kg in vivo | Increased number of TUNEL-positive apoptotic cells. | [1] |
| SKOV3ip1 | Ovarian Cancer | 10 | G1 phase cell cycle arrest. | [5][7][10] |
Table 3: Effect of this compound on NF-κB Pathway Protein Expression and Activity
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| SCCVII, HSC-2, Ca9-22 | Oral Squamous Cell Carcinoma | This compound (1-10 µM) + TNF-α (10 ng/mL) | Dose-dependent inhibition of TNF-α-induced p65 phosphorylation and IκBα degradation. | [1] |
| HSC-2, Ca9-22, SCCVII | Oral Squamous Cell Carcinoma | This compound (1 or 10 µM) + TNF-α (10 ng/mL) | Significantly blocked TNF-α-induced nuclear translocation of p65. | [1] |
| 8 of 9 Ovarian Cancer Cell Lines | Ovarian Cancer | This compound | Inhibited constitutive NF-κB activation (p65 phosphorylation). | [5][10] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines: Human oral squamous cell carcinoma (OSCC) cell lines (HSC-2, Ca9-22) and ovarian cancer cell lines (SKOV3ip1, HeyA8) are suitable for these studies.[1][7][11]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[1][11]
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[7] Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 10 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the specified duration (e.g., 24-72 hours) before proceeding with downstream assays.[7][8]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1 for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Wash the combined cell population twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.[9][10][12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10][12]
Protocol 4: Western Blot Analysis for NF-κB Pathway Activation
-
Cell Lysis: After treatment with this compound (e.g., 1-10 µM for 2 hours) followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL for 15-30 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][3]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 5: Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.[13]
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed approximately 5 x 10^4 cells into the upper chamber of the insert in the presence or absence of this compound.[5]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS or 10 ng/mL TNF-α) to the lower chamber.[1][5]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal and Staining: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface with methanol and stain with a solution such as crystal violet or DAPI.[1][5]
-
Quantification: Count the number of invading cells in several random fields under a microscope. Express the results as the average number of invaded cells per field or as a percentage of the control.
Conclusion
This compound is a valuable research tool for investigating the role of the NF-κB signaling pathway in various cellular processes, particularly in the context of cancer. The protocols outlined above provide a framework for conducting robust in vitro experiments to characterize the anti-proliferative, pro-apoptotic, and anti-invasive effects of this compound. Researchers should optimize the specific conditions, such as cell density, drug concentration, and incubation times, for their particular cell lines and experimental questions.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. snapcyte.com [snapcyte.com]
- 6. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. corning.com [corning.com]
Application Notes and Protocols for IMD-0560 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and preparation of IMD-0560 for in vivo research applications. This compound is a selective inhibitor of IκB kinase β (IKKβ), a critical component of the NF-κB signaling pathway.[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit and subsequent inflammatory and pro-survival gene expression.[2][3] These application notes are intended to guide researchers in preparing this compound for preclinical animal studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for proper handling, storage, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₈BrF₆NO₂ | [1][2] |
| Molecular Weight | 428.12 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 439144-66-8 | [1][4] |
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that this compound is practically insoluble in water.[1]
| Solvent | Solubility | Reference |
| DMSO | 86 mg/mL (200.87 mM) | [1] |
| Ethanol | 22 mg/mL | [1] |
| 0.1N NaOH (aq) | Soluble | [2] |
| Water | Insoluble | [1] |
This compound Signaling Pathway
This compound targets the IκB/IKK signaling pathway, a central regulator of inflammation, immunity, and cell survival. The diagram below illustrates the mechanism of action of this compound.
References
Application Notes: Detection of p-IκBα Inhibition by IMD-0560 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0560 is a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit, a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] Activation of this pathway by various stimuli, such as tumor necrosis factor-alpha (TNFα), leads to the phosphorylation of the inhibitory protein IκBα at serine residues 32 and 36.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[1] By inhibiting IKKβ, this compound blocks the phosphorylation of IκBα, thereby preventing its degradation and sequestering NF-κB in the cytoplasm. This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of IκBα phosphorylation (p-IκBα) in response to this compound treatment.
Mechanism of Action of this compound
This compound acts as a selective inhibitor of IKKβ, which is a key kinase in the canonical NF-κB signaling cascade. The primary mechanism involves the prevention of IκBα phosphorylation, which is a prerequisite for its degradation and the subsequent activation of NF-κB. This inhibitory action makes this compound a valuable tool for studying the NF-κB pathway and a potential therapeutic agent for inflammatory diseases and certain cancers where this pathway is aberrantly activated.
Data Presentation: Efficacy of this compound in a Cellular Model
The following table summarizes representative quantitative data on the dose-dependent inhibition of TNFα-induced p-IκBα by this compound in a relevant cell line (e.g., oral squamous cell carcinoma cells). The data is presented as the relative band intensity of p-IκBα normalized to a loading control (e.g., β-actin).
| Treatment Condition | This compound Concentration (µM) | Relative p-IκBα Level (Normalized to Loading Control) | Percent Inhibition of p-IκBα (%) |
| Untreated Control | 0 | 0.15 | N/A |
| TNFα (10 ng/mL) | 0 | 1.00 | 0 |
| TNFα + this compound | 0.1 | 0.75 | 25 |
| TNFα + this compound | 1 | 0.40 | 60 |
| TNFα + this compound | 10 | 0.20 | 80 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
This protocol describes the steps for culturing cells, treating them with this compound and a stimulating agent (TNFα), and preparing cell lysates for Western blot analysis.
Materials:
-
Cell line of interest (e.g., HeLa, SCCVII, HSC-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
TNFα (stock solution in sterile water or PBS with 0.1% BSA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (RIPA buffer or similar, supplemented with protease and phosphatase inhibitors)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing the respective concentrations of this compound.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubate the cells for the desired pre-treatment time (e.g., 2 hours).
-
-
Stimulation with TNFα:
-
Following the pre-treatment period, add TNFα to the culture medium to a final concentration of 10 ng/mL.
-
Incubate the cells for a short period to induce IκBα phosphorylation (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer (supplemented with protease and phosphatase inhibitors immediately before use) to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: Western Blot for p-IκBα (Ser32/36)
This protocol provides a detailed procedure for detecting phosphorylated IκBα using Western blotting.
Materials:
-
Normalized cell lysates
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10-12% polyacrylamide)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-IκBα (Ser32/36) (e.g., 1:1000 dilution)
-
Loading control primary antibody: Mouse anti-β-actin (e.g., 1:5000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:2000-1:5000 dilution)
-
Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., 1:2000-1:5000 dilution)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-IκBα and anti-β-actin) in blocking buffer to their optimal working concentrations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibodies in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagents according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-IκBα and the loading control using densitometry software.
-
Normalize the p-IκBα band intensity to the corresponding loading control band intensity for each sample.
-
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols: IMD-0560 for Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to cartilage and bone destruction. The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of the inflammatory processes central to RA pathogenesis.[1][2] IMD-0560 is a novel, selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the activation of the NF-κB signaling pathway.[3] By blocking IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit and suppressing the transcription of pro-inflammatory genes.[3] Preclinical studies have demonstrated the efficacy of this compound in animal models of rheumatoid arthritis, suggesting its potential as a therapeutic agent for RA.[3][4]
These application notes provide a comprehensive overview of the experimental design for evaluating this compound in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares key pathological features with human RA. Detailed protocols for in vivo and in vitro experiments are provided to guide researchers in assessing the therapeutic potential of this compound.
Mechanism of Action of this compound in Rheumatoid Arthritis
In the inflammatory milieu of the RA synovium, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) activate the IKK complex. IKKβ, a key component of this complex, then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., IL-6, IL-8), chemokines, and matrix metalloproteinases (MMPs), which collectively drive synovial inflammation and joint destruction.[1]
This compound specifically inhibits the kinase activity of IKKβ. This inhibition prevents the phosphorylation of IκBα, thus stabilizing the IκBα-NF-κB complex in the cytoplasm. As a result, NF-κB remains sequestered and inactive, leading to a downstream reduction in the production of inflammatory mediators.
Data Presentation
In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Methotrexate) |
| Arthritis Score (Mean ± SEM) | 10.5 ± 0.8 | 6.2 ± 0.6 | 3.1 ± 0.4 | 4.5 ± 0.5 |
| Paw Volume (mm³; Mean ± SEM) | 2.8 ± 0.2 | 1.9 ± 0.15 | 1.4 ± 0.1 | 1.7 ± 0.1 |
| Histological Score (Inflammation) | 3.5 ± 0.3 | 2.1 ± 0.2 | 1.2 ± 0.2 | 1.8 ± 0.3 |
| Histological Score (Cartilage Damage) | 3.2 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.3 |
| Histological Score (Bone Erosion) | 3.0 ± 0.3 | 1.5 ± 0.2 | 0.7 ± 0.1 | 1.2 ± 0.2 |
| Serum TNF-α (pg/mL; Mean ± SEM) | 85 ± 10 | 55 ± 8 | 30 ± 5 | 45 ± 7 |
| Serum IL-6 (pg/mL; Mean ± SEM) | 120 ± 15 | 70 ± 12* | 40 ± 8 | 60 ± 10 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative and should be generated from specific studies.
In Vitro Activity of this compound in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS)
| Parameter | IC₅₀ (nM) |
| TNF-α-induced IL-6 Production | 50 - 100 |
| TNF-α-induced IL-8 Production | 75 - 150 |
| TNF-α-induced MMP-3 Production | 100 - 200 |
| IKKβ Kinase Activity | 5 - 10 |
Data are representative and should be determined experimentally.
Experimental Protocols
In Vivo Evaluation of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in susceptible mouse strains and the subsequent treatment with this compound to evaluate its therapeutic efficacy.
1. Materials and Reagents:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Positive control: Methotrexate
-
Anesthesia (e.g., isoflurane)
-
Calipers for paw thickness measurement
-
Histology reagents (formalin, decalcifying solution, paraffin, H&E and Safranin O stains)
-
ELISA kits for mouse TNF-α and IL-6
2. Experimental Workflow:
3. Detailed Methodology:
-
Induction of Arthritis:
-
On Day 0, emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA).
-
Anesthetize mice and administer a 100 µL intradermal injection of the emulsion at the base of the tail.
-
On Day 21, provide a booster immunization with 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) via intradermal injection.
-
-
Treatment Protocol:
-
Randomize mice into treatment groups (Vehicle, this compound low dose, this compound high dose, Positive Control) upon the first signs of arthritis (prophylactic) or after disease establishment (therapeutic).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure the thickness of the hind paws daily using a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-6) using ELISA.
-
Euthanize mice and collect hind paws for histological analysis.
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Score histological sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-4.
-
In Vitro Inhibition of Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS)
This protocol details the methodology to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines by FLS isolated from RA patients.
1. Materials and Reagents:
-
Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
This compound
-
DMSO (vehicle for this compound)
-
ELISA kits for human IL-6 and IL-8
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
2. Experimental Workflow:
3. Detailed Methodology:
-
Culture RA-FLS in DMEM supplemented with 10% FBS.
-
Seed FLS into 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human TNF-α (e.g., 10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants for cytokine measurement.
-
Quantify the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits.
-
In a parallel plate, assess cell viability using an MTT or other suitable assay to ensure that the observed inhibition of cytokine production is not due to cytotoxicity.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound for IL-6 and IL-8 production.
Conclusion
This compound represents a promising therapeutic candidate for rheumatoid arthritis due to its targeted inhibition of the IKKβ/NF-κB signaling pathway. The experimental protocols and application notes provided herein offer a robust framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound. The use of the collagen-induced arthritis model, in conjunction with in vitro studies on rheumatoid arthritis fibroblast-like synoviocytes, will enable a comprehensive evaluation of the anti-inflammatory and joint-protective effects of this novel IKKβ inhibitor.
References
- 1. Profiling drugs for rheumatoid arthritis that inhibit synovial fibroblast activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inflammatory cytokine production from rheumatoid synovial fibroblasts by a novel IkappaB kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with IMD-0560
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0560 is a potent and selective inhibitor of the IκB kinase β (IKKβ), a critical component of the NF-κB signaling pathway.[1][2][3][4] Aberrant activation of the NF-κB pathway is a hallmark of many pathological conditions, including chronic inflammatory diseases and various types of cancer.[1][2] By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and the transcription of downstream target genes.[1][4] These target genes are involved in crucial cellular processes such as inflammation, cell proliferation, survival, and angiogenesis.
Immunohistochemistry (IHC) is an indispensable technique for visualizing the in-situ effects of this compound on target tissues. This powerful method allows for the assessment of the drug's pharmacodynamic effects by detecting changes in the expression and localization of key protein markers within the tissue microenvironment. These application notes provide detailed protocols for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound, focusing on the analysis of key biomarkers in the NF-κB signaling pathway and downstream effectors.
Data Presentation
The following tables summarize the expected quantitative changes in key biomarker expression following treatment with this compound, as assessed by immunohistochemistry.
Table 1: NF-κB Pathway Activation
| Biomarker | Cellular Localization | Expected Change with this compound | Method of Quantification |
| Phospho-p65 (Ser536) | Nuclear | Decrease | Percentage of positive nuclei, H-score |
| p65 (total) | Cytoplasmic/Nuclear | Increased cytoplasmic to nuclear ratio | Ratio of cytoplasmic to nuclear staining intensity |
Table 2: Downstream Target Gene Expression
| Biomarker | Cellular Localization | Expected Change with this compound | Method of Quantification |
| MMP-9 | Cytoplasmic/Extracellular | Decrease | Staining intensity score, percentage of positive cells |
| VEGF | Cytoplasmic | Decrease | Staining intensity score, percentage of positive cells |
Table 3: Cellular Proliferation
| Biomarker | Cellular Localization | Expected Change with this compound | Method of Quantification |
| Ki-67 | Nuclear | Decrease | Proliferation Index (% of positive nuclei) |
Signaling Pathway and Experimental Workflow
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General workflow for immunohistochemistry on FFPE tissues.
Experimental Protocols
Protocol 1: Immunohistochemistry for p65 (NF-κB), MMP-9, VEGF, and Ki-67 in FFPE Tissues
This protocol is optimized for formalin-fixed, paraffin-embedded tissues.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibodies (see Table 4 for recommendations)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Table 4: Recommended Primary Antibodies
| Target | Host | Clonality | Recommended Dilution | Supplier (Example) |
| p65 (NF-κB) | Rabbit | Monoclonal | 1:100 - 1:200 | Cell Signaling Technology |
| MMP-9 | Mouse | Monoclonal | 1:50 - 1:150 | Abcam |
| VEGF | Rabbit | Polyclonal | 1:100 - 1:250 | Santa Cruz Biotechnology |
| Ki-67 | Rabbit | Monoclonal | 1:200 - 1:400 | Dako |
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER). For p65, MMP-9, and Ki-67, citrate buffer (pH 6.0) is often effective. For VEGF, Tris-EDTA (pH 9.0) may yield better results.
-
Immerse slides in pre-heated antigen retrieval buffer and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in PBS or TBS.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer containing normal serum from the species in which the secondary antibody was raised for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS or TBS.
-
Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with PBS or TBS.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Quantification of IHC Staining:
-
p65 Nuclear Translocation: Quantification can be performed by counting the number of p65-positive nuclei as a percentage of the total number of tumor cells in at least five high-power fields. Alternatively, a semi-quantitative H-score can be calculated by multiplying the staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) by the percentage of positive cells.
-
MMP-9 and VEGF Expression: Staining can be scored based on the intensity (0-3) and the percentage of positively stained tumor cells. An H-score can be calculated as described above.
-
Ki-67 Proliferation Index: The proliferation index is determined by counting the number of Ki-67-positive nuclei and expressing it as a percentage of the total number of tumor cells counted (a minimum of 500 cells is recommended).
Expected Results and Interpretation:
-
p65 Staining: In control tissues with active NF-κB signaling, nuclear staining of p65 is expected. In tissues treated with an effective dose of this compound, a significant reduction in nuclear p65 staining and a corresponding increase in cytoplasmic staining should be observed, indicating the inhibition of p65 nuclear translocation.
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MMP-9 and VEGF Staining: In control tissues, positive cytoplasmic staining for MMP-9 and VEGF is expected in tumor cells and/or stromal cells. Treatment with this compound is expected to lead to a decrease in the intensity and percentage of positive cells for both markers, reflecting the inhibition of NF-κB-mediated gene transcription.
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Ki-67 Staining: A high Ki-67 proliferation index is characteristic of rapidly dividing tumor cells. This compound treatment is expected to result in a significant decrease in the Ki-67 proliferation index, indicating an anti-proliferative effect.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize immunohistochemistry to investigate the in-situ efficacy of this compound and gain valuable insights into its mechanism of action in relevant tissue models.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical study of p53, Ki-67, MMP-2 and MMP-9 expression at invasive front of squamous cell and verrucous carcinoma in oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by IMD-0560
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-0560 is a novel and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. In many cancer cells, constitutive activation of the NF-κB pathway is a major contributor to tumorigenesis and resistance to therapy, primarily through the upregulation of anti-apoptotic proteins. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity, which in turn can induce apoptosis in cancer cells.[1][2]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. A widely used method for detecting apoptosis is the Annexin V and Propidium Iodide (PI) dual-staining assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Therefore, dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[1]
This application note provides a detailed protocol for the induction of apoptosis with this compound and its subsequent analysis using Annexin V and PI staining by flow cytometry.
Materials and Reagents
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This compound (CAS No. 97531-07-8)
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Cell line of interest (e.g., SCCVII, SKOV3ip1, HeyA8)
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Complete cell culture medium (e.g., DMEM or RPMI-1640)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution (for adherent cells)
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Dimethyl sulfoxide (DMSO)
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Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
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10X Annexin V Binding Buffer
-
-
6-well tissue culture plates
-
Microcentrifuge tubes
-
Flow cytometer equipped with appropriate lasers and filters (e.g., 488 nm laser for FITC and PI)
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
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Cell Seeding:
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For adherent cells, seed 2 x 10⁵ to 5 x 10⁵ cells per well in a 6-well plate in 2 mL of complete culture medium.
-
For suspension cells, seed a similar density in appropriate culture flasks.
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Incubate at 37°C in a humidified atmosphere with 5% CO₂ until the cells reach approximately 70-80% confluency (typically 18-24 hours).
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C. Further dilutions should be made in complete culture medium immediately before use.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment. The optimal concentration of this compound may vary depending on the cell line.[1]
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and experimental goals.
-
Protocol 2: Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium from each well, which contains floating apoptotic cells. Wash the adherent cells once with PBS, and then detach them using a minimal amount of Trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with the previously collected supernatant.
-
Suspension cells: Collect the cells directly from the culture flasks.
-
-
Cell Washing:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Centrifuge at 300-400 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS. Repeat the centrifugation and aspiration steps.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a fresh flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[1][4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
Analyze the samples on the flow cytometer immediately (within 1 hour).[1]
-
Set up appropriate voltage settings and compensation for FITC and PI using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris)
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment conditions. The following is an example of how to present the data for a hypothetical experiment using a cancer cell line treated with this compound for 48 hours.
| Treatment Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.8 | 13.4 ± 2.0 |
| 5 | 60.3 ± 4.2 | 25.1 ± 2.8 | 13.6 ± 1.9 | 38.7 ± 4.7 |
| 10 | 35.8 ± 5.1 | 40.5 ± 3.9 | 22.7 ± 2.5 | 63.2 ± 6.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization
Signaling Pathway
Caption: Mechanism of this compound-induced apoptosis via NF-κB pathway inhibition.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis with this compound.
References
Troubleshooting & Optimization
IMD-0560 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMD-0560. The following information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the IκB kinase β (IKKβ) subunit.[1][2] Its mechanism of action involves blocking the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2] This ultimately suppresses the production of inflammatory cytokines and chemokines.[3] The NF-κB signaling pathway is crucial in regulating immune and inflammatory responses, cell survival, and proliferation.[4] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[4][5][6]
Q2: What are the known solvents for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][3] It is also soluble in aqueous solutions of 0.1N NaOH.[1] However, it is important to note that this compound is insoluble in water.[3]
Q3: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause and how can I resolve it?
Precipitation of this compound in DMSO can be due to a few factors. One common issue is the use of DMSO that has absorbed moisture, as this can reduce the solubility of the compound.[3] It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3] If precipitation persists, gentle warming and sonication can aid in dissolution.[7] Ensure that the final concentration does not exceed the maximum solubility in DMSO.
Q4: My this compound precipitated upon dilution of the DMSO stock in my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. To mitigate this, it is advisable to make serial dilutions. First, dilute the DMSO stock in a small volume of an intermediate solvent that is miscible with both DMSO and the aqueous medium, if possible. Alternatively, and more commonly for cell-based assays, ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to maintain the solubility of this compound and minimize solvent-induced cytotoxicity. When adding the DMSO stock to the aqueous medium, do so dropwise while vortexing or stirring to ensure rapid and uniform mixing.
Troubleshooting Guide for this compound Solubility
This guide provides systematic approaches to address common solubility challenges encountered during in vitro and in vivo experiments with this compound.
In Vitro Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution | 1. DMSO has absorbed moisture.[3]2. Concentration exceeds solubility limit. | 1. Use fresh, anhydrous DMSO.[3]2. Do not exceed a concentration of 86 mg/mL.[3]3. Gentle warming and/or sonication may aid dissolution.[7] |
| Precipitation upon dilution in aqueous media | 1. Poor mixing.2. Final DMSO concentration is too low to maintain solubility.3. The compound's solubility limit in the final aqueous buffer is exceeded. | 1. Add the DMSO stock dropwise to the aqueous medium while vortexing.2. Ensure the final DMSO concentration is sufficient (e.g., 0.1-0.5%), but non-toxic to cells.3. Perform serial dilutions. |
| Cloudiness or precipitation in ethanol stock | 1. Concentration exceeds solubility limit.2. Use of low-grade ethanol containing water. | 1. Do not exceed a concentration of 50 mg/mL (ultrasonication may be required).[7]2. Use absolute ethanol (≥99.5%). |
In Vivo Formulation Challenges
For animal studies, this compound is often administered as a suspension.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent suspension | Improper mixing or choice of vehicle. | Prepare a homogenous suspension using vehicles such as Carboxymethyl cellulose sodium (CMC-Na).[3] |
| Precipitation in complex formulations | Incorrect order of solvent addition or incompatible components. | Follow a validated protocol for multi-component solvent systems. For example, a clear solution for injection can be prepared by first dissolving this compound in ethanol, then adding PEG300 and Tween-80, and finally adding saline.[7] |
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 86 | 200.87 | [3] |
| Ethanol | 50 | 116.79 | [7] |
| Ethanol | 22 | 51.39 | [3] |
| Water | Insoluble | - | [3] |
| 0.1N NaOH | Soluble | - | [1] |
Note: The molecular weight of this compound is 428.12 g/mol .[1][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 4.28 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3][7] Aliquot to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol yields a clear solution at a concentration of ≥ 2.5 mg/mL.[7]
-
Prepare a 25 mg/mL stock solution of this compound in ethanol.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL ethanol stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline (0.9% w/v NaCl in ddH₂O) to bring the final volume to 1 mL.
-
It is recommended to prepare this working solution fresh on the day of use.[7]
Visual Guides
This compound Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
Caption: this compound inhibits IKKβ, preventing NF-κB nuclear translocation.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for resolving common this compound solubility problems.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Navigating IMD-0560 Treatment: A Technical Guide to Optimizing Cell Viability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of IMD-0560 in cell viability experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible research outcomes.
Understanding this compound
This compound is a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3][4][5] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation, cell proliferation, and survival.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of IκB kinase β (IKKβ).[1][2][3][4][5] This inhibition prevents the phosphorylation of IκBα, which in turn blocks the activation and nuclear translocation of the NF-κB p65 subunit.[1][4][5] The ultimate result is the suppression of inflammatory cytokine production and the induction of apoptosis in various cancer cells.[1][2][6]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. However, published studies have shown effective concentrations ranging from 1 µM to 10 µM for inhibiting NF-κB activity and affecting cell viability in different cancer cell lines.[1] For example, in a study on oral squamous cell carcinoma (OSCC), 1 µM of this compound was used for SCCVII cells, while 10 µM was used for HSC-2 and Ca9-22 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO, with a stock solution of up to 86 mg/mL (200.87 mM) being achievable.[7][8] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[7] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to one year.[7] To ensure the stability of the compound, it is advisable to use fresh DMSO, as moisture can reduce its solubility.[7][8]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed as a selective IKKβ inhibitor, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[2] Comprehensive kinase profiling data for this compound is not widely available in the public domain. Researchers should be mindful of this and consider including appropriate controls to validate that the observed effects are due to the inhibition of the NF-κB pathway.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no effect on cell viability | - Suboptimal concentration of this compound.- Cell line is resistant to NF-κB inhibition-induced apoptosis.- Insufficient incubation time.- Compound degradation. | - Perform a dose-response curve to determine the IC50 for your specific cell line.- Confirm that the NF-κB pathway is active in your cell line and is crucial for its survival.- Extend the incubation time with this compound (e.g., 24, 48, 72 hours).- Ensure proper storage of this compound stock solutions and use freshly prepared dilutions. |
| High variability in results | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Inconsistent incubation times.- Pipetting errors. | - Ensure a homogeneous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.- Adhere to a strict and consistent timing for all experimental steps.- Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of this compound in culture medium | - The concentration of this compound exceeds its solubility limit in the final culture medium.- High final concentration of DMSO. | - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. |
| Unexpected cytotoxicity in control (vehicle-treated) cells | - DMSO concentration is too high. | - Perform a DMSO toxicity test on your cell line to determine the maximum tolerable concentration. Keep the final DMSO concentration consistent across all wells, including the vehicle control. |
Data Presentation
Table 1: Effective Concentrations of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Observed Effect | Reference |
| SCCVII | Mouse Oral Squamous Cell Carcinoma | 1 µM | Inhibition of TNFα-induced p65 phosphorylation and IκBα degradation. | [1] |
| HSC-2 | Human Oral Squamous Cell Carcinoma | 10 µM | Inhibition of TNFα-induced p65 phosphorylation and IκBα degradation. | [1] |
| Ca9-22 | Human Oral Squamous Cell Carcinoma | 10 µM | Inhibition of TNFα-induced p65 phosphorylation and IκBα degradation. | [1] |
| SKOV3ip1 | Human Ovarian Cancer | Increasing concentrations | Inhibition of cell proliferation and induction of G1 phase arrest. | [9] |
| HeyA8 | Human Ovarian Cancer | Increasing concentrations | Inhibition of cell proliferation. | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for NF-κB Pathway Analysis
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Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining cell viability using an MTT assay with this compound.
Caption: Troubleshooting decision tree for unexpected cell viability results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting IMD-0560 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IMD-0560, a selective IκB kinase β (IKKβ) inhibitor.
Troubleshooting Guide
Question: We are observing inconsistent IC50 values for this compound in our cell-based assays. What could be the cause?
Inconsistent IC50 values for this compound can arise from several factors, as its potency can be influenced by cell type, incubation time, and other experimental conditions.[1] Here are potential causes and solutions:
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Line Variability | Different cell lines exhibit varying levels of constitutive NF-κB activation and may have different sensitivities to IKKβ inhibition.[2] It is crucial to characterize the basal NF-κB activity in your specific cell line. |
| Stimulus and Incubation Time | The type and concentration of the stimulus used to activate the NF-κB pathway (e.g., TNFα, LPS) and the pre-incubation time with this compound can significantly impact the results. Optimize the stimulus concentration and perform a time-course experiment to determine the optimal pre-incubation time for your specific cell system.[1] |
| Compound Solubility and Stability | This compound is soluble in DMSO and ethanol.[3] Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock solution. The use of moisture-absorbing DMSO can reduce solubility.[4] |
| Assay-Specific Conditions | The specific assay used to measure NF-κB inhibition (e.g., reporter gene assay, Western blot, ELISA) can influence the outcome. Ensure that the assay endpoint is appropriate for the kinetics of NF-κB activation and inhibition in your model. |
| Off-Target Effects | While this compound is a selective IKKβ inhibitor, high concentrations may lead to off-target effects.[2] It is advisable to use the lowest effective concentration and consider including control experiments to rule out non-specific effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of IκB kinase β (IKKβ).[3][4] IKKβ is a key enzyme in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][5] This blockage of IκBα degradation prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell proliferation, and survival.[1][6]
Q2: What are the recommended starting concentrations for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell type.[1] Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for in vitro cell culture experiments.[1] For example, in studies with oral squamous cell carcinoma cell lines, this compound was used at 1 µM for SCCVII cells and 10 µM for HSC-2 and Ca9-22 cells.[1] It is always best to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO (up to 86 mg/mL) and ethanol.[3][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in the appropriate cell culture medium.
Q4: How can I verify that this compound is inhibiting the NF-κB pathway in my experiment?
Several methods can be used to confirm the inhibition of the NF-κB pathway by this compound:
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Western Blotting: This is a common method to assess the phosphorylation status of key signaling proteins. You can probe for:
-
NF-κB Reporter Assay: Use a cell line stably or transiently transfected with a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or GFP). Inhibition of the pathway will result in a decreased reporter signal.
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Immunofluorescence/Immunocytochemistry: This method allows for the visualization of the subcellular localization of the p65 subunit. In untreated, stimulated cells, p65 will translocate to the nucleus. In cells treated with this compound, p65 should remain in the cytoplasm.[1]
-
Quantitative PCR (qPCR): Measure the mRNA levels of NF-κB target genes (e.g., IL-6, TNFα, MMP-9).[1][7] Successful inhibition by this compound will result in decreased expression of these genes.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound in the NF-κB signaling pathway.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
IMD-0560 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for potential off-target effects of IMD-0560, a selective IKKβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the IκB kinase β (IKKβ) subunit.[1][2] Its primary mechanism of action involves blocking the phosphorylation of IκBα, which is a critical step in the canonical NF-κB signaling pathway.[2][3] By preventing IκBα phosphorylation and subsequent degradation, this compound effectively inhibits the nuclear translocation of the NF-κB complex (p65/p50), thereby suppressing the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[3][4][5][6]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, these effects are a significant concern due to the high degree of structural similarity within the ATP-binding pocket across the human kinome.[7] An inhibitor designed to bind to the ATP pocket of IKKβ may also bind to the ATP pockets of other kinases, leading to unintended biological consequences, misinterpretation of experimental results, and potential toxicity.[7] While this compound is described as a selective IKKβ inhibitor, it is crucial to experimentally control for potential off-target activities.[2][4]
Q3: Has the comprehensive selectivity profile of this compound been published?
Q4: What are the initial steps to assess potential off-target effects of this compound in my experiments?
A4: The initial steps to assess off-target effects include:
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Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of IκBα phosphorylation). Using the lowest effective concentration minimizes the risk of off-target binding.
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Control Cell Lines: Include control cell lines that do not express the target (IKKβ) or express a drug-resistant mutant, if available.
-
Phenotypic Comparison: Compare the observed phenotype with that of other known IKKβ inhibitors with different chemical scaffolds.
-
Rescue Experiments: Attempt to rescue the observed phenotype by reactivating the downstream pathway of IKKβ through alternative means.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results with this compound.
-
Possible Cause: This could be due to off-target effects, issues with the compound's stability or concentration, or cell line-specific responses.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is inhibiting IKKβ in your cellular system at the concentration used. A Western blot for phosphorylated IκBα or a reporter assay for NF-κB activity are recommended.
-
Use a Structurally Unrelated IKKβ Inhibitor: To confirm that the observed phenotype is due to IKKβ inhibition and not an off-target effect of this compound's chemical scaffold, use another well-characterized IKKβ inhibitor with a different structure (e.g., BMS-345541).[7] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, rescue the phenotype by expressing a constitutively active form of a downstream effector of IKKβ or by adding a downstream signaling molecule. This can help confirm that the effect is mediated through the intended pathway.
-
Issue 2: Observed cellular phenotype does not correlate with known functions of IKKβ.
-
Possible Cause: The phenotype is likely mediated by an off-target of this compound.
-
Troubleshooting Steps:
-
Kinase Profiling: To identify potential off-target kinases, consider having this compound screened against a commercial kinase panel (e.g., KINOMEscan™). This will provide data on the binding affinities of this compound to a wide range of kinases.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target and off-target engagement in a cellular context. A shift in the thermal stability of a protein in the presence of this compound indicates direct binding.
-
Computational Prediction: Use computational tools to predict potential off-targets based on the structure of this compound and the ATP-binding pockets of other kinases.
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
As a comprehensive kinome scan for this compound is not publicly available, this table serves as a template for researchers to populate with their own experimental data.
| Kinase Target | Binding Affinity (Kd, nM) or % Inhibition @ [Concentration] | On-Target/Off-Target |
| IKKβ (On-Target) | e.g., 10 | On-Target |
| IKKα | e.g., 500 | Off-Target |
| Kinase X | e.g., 150 | Off-Target |
| Kinase Y | e.g., >10,000 | Not a significant off-target |
| Kinase Z | e.g., 85% @ 1µM | Potential Off-Target |
Experimental Protocols
Protocol 1: Western Blot for On-Target IKKβ Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα, IL-1β) for 15-30 minutes to induce IκBα phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. A decrease in the phospho-IκBα signal with increasing concentrations of this compound indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the aliquots at a range of different temperatures for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot for IKKβ and suspected off-targets. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for controlling for off-target effects of this compound.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing IMD-0560 degradation in experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of IMD-0560 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of IκB kinase β (IKKβ).[1][2] By inhibiting IKKβ, this compound blocks the phosphorylation of IκBα, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.[2] This mechanism ultimately suppresses the production of inflammatory cytokines and chemokines.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C for up to 3 years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[3]
Q3: In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. It is insoluble in water. For in vitro experiments, a stock solution is typically prepared in DMSO. For in vivo studies, a formulation with ethanol, PEG300, Tween-80, and saline can be used.[3]
Q4: What are the primary factors that can cause this compound degradation?
Based on its chemical structure as an N-phenylbenzamide derivative, the primary degradation pathway for this compound is likely hydrolysis of the amide bond. This can be influenced by pH and temperature. While some N-phenylbenzamides are reported to be photostable, prolonged exposure to light should be avoided as a general precaution. Oxidation is another potential degradation pathway for the phenolic hydroxyl group.
Q5: How can I tell if my this compound has degraded?
Degradation of this compound may not be visible. The most reliable way to assess its integrity is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the main compound peak. Functionally, a loss of inhibitory activity in your experimental system would also suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in cell-based assays | 1. Degradation of stock solution: Improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature for extended periods). 2. Hydrolysis in aqueous media: Prolonged incubation in cell culture media may lead to hydrolysis. 3. Incorrect final concentration: Errors in dilution calculations. | 1. Prepare fresh stock solutions from solid compound. Aliquot and store at -80°C for long-term use and -20°C for short-term use. 2. Minimize the time the compound is in aqueous solution before being added to cells. Prepare working solutions fresh for each experiment. 3. Double-check all calculations for dilutions. |
| Precipitation of this compound in experimental setup | 1. Low solubility in aqueous media: this compound is insoluble in water. 2. Use of moisture-absorbing DMSO: This can reduce the solubility of the compound.[1] 3. Final concentration is too high: Exceeding the solubility limit in the final experimental medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is sufficient to maintain solubility but not high enough to cause cytotoxicity. 2. Use fresh, anhydrous grade DMSO to prepare stock solutions.[1] 3. Check the solubility information provided by the supplier and do not exceed the recommended concentration range. |
| Inconsistent results between experiments | 1. Variability in stock solution concentration: Potential evaporation of solvent from the stock solution vial. 2. Degradation during the experiment: Exposure to harsh conditions (e.g., high temperature, extreme pH). 3. Cell passage number and health: Different cell passages can respond differently. | 1. Use tightly sealed vials for stock solutions. Periodically check the concentration of your stock solution if you suspect evaporation. 2. Maintain consistent and appropriate experimental conditions (temperature, pH). 3. Use cells within a consistent and low passage number range and ensure they are healthy and in the logarithmic growth phase. |
Data Presentation
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Protect from moisture. |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | 86 mg/mL (200.87 mM) |
| Ethanol | 22 mg/mL (51.39 mM) |
| Water | Insoluble |
Experimental Protocols
Key Experiment 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Key Experiment 2: In Vitro NF-κB Inhibition Assay
Objective: To assess the inhibitory effect of this compound on NF-κB activation in a cell-based assay.
Materials:
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Cells known to have an active NF-κB pathway (e.g., HeLa, HEK293)
-
Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulating agent (e.g., TNF-α)
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Phosphate Buffered Saline (PBS)
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Reagents for chosen readout (e.g., Western blot antibodies for phospho-IκBα, NF-κB reporter assay system)
Procedure:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
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Incubate the cells with this compound for a predetermined time (e.g., 1-2 hours).
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Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for the appropriate duration (e.g., 15-30 minutes for IκBα phosphorylation).
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Wash the cells with ice-cold PBS.
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Lyse the cells and proceed with the chosen downstream analysis (e.g., Western blotting for p-IκBα, luciferase assay for NF-κB reporter activity).
Visualizations
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: General experimental workflow for an in vitro NF-κB inhibition assay.
References
Technical Support Center: IMD-0560 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IKKβ inhibitor, IMD-0560, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the IκB kinase β (IKKβ).[1][2] By inhibiting IKKβ, it prevents the phosphorylation of IκBα, which in turn blocks the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit.[2][3] This ultimately suppresses the transcription of NF-κB target genes, including those involved in inflammation, cell survival, proliferation, and invasion.[1][3]
Q2: In which in vivo models has this compound been shown to be effective?
This compound has demonstrated efficacy in several preclinical in vivo models, including:
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Oral Squamous Cell Carcinoma (OSCC) xenograft models, where it inhibited tumor growth, bone invasion, and proliferation.[3][4][5]
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Ovarian cancer xenograft models, where it suppressed peritoneal metastasis and prolonged survival.[6]
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A rat model of myocardial ischemia, where it improved cardiac function.[3][7]
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A mouse model of collagen-induced arthritis, where it reduced the incidence and severity of the disease.[3][7]
Q3: What are the general recommendations for storing this compound and its stock solutions?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of efficacy in vivo. | Poor Bioavailability: this compound is insoluble in water.[1] Improper formulation can lead to poor absorption and distribution. | Ensure proper solubilization and formulation. For oral administration, a homogenous suspension in carboxymethyl-cellulose sodium (CMC-NA) can be used.[1] For intraperitoneal or local injection, consider formulating this compound in a vehicle like CMC.[3] A clear solution for injection can be prepared using a co-solvent system such as Ethanol, PEG300, Tween-80, and saline.[8] Always prepare fresh working solutions for in vivo experiments on the day of use.[8] |
| Suboptimal Dosing or Schedule: The dose and frequency of administration may not be optimal for the specific animal model or disease state. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your model.[9] Published studies have used doses ranging from 1 mg/kg to 5 mg/kg, administered every 48 hours or three times a week.[3][7] The timing of treatment initiation (early vs. late stage of disease) can also impact efficacy.[3] | |
| Metabolism and Clearance: Rapid metabolism or clearance of the compound can reduce its effective concentration at the target site. | While specific pharmacokinetic data for this compound is not detailed in the provided results, consider performing pharmacokinetic (PK) studies to determine the compound's half-life and exposure in your model system.[10] This can help optimize the dosing schedule. | |
| Observed Toxicity or Adverse Effects (e.g., weight loss). | Dose is too high: The administered dose may exceed the MTD in the specific animal strain or model. | Reduce the dose. Monitor animal body weight closely. A body weight loss of over 20% in 10% of the animals is often considered a sign of significant toxicity.[9] Ensure that the vehicle itself is not causing toxicity by including a vehicle-only control group. |
| Off-target effects: While described as a selective IKKβ inhibitor, high concentrations could lead to off-target effects. Systemic inhibition of IKKβ can also have on-target toxicities.[11][12] | If systemic administration is causing toxicity, consider local administration if the disease model allows, as has been done in OSCC models of jaw bone invasion.[3] This can concentrate the drug at the target site and reduce systemic exposure. | |
| Difficulty in dissolving this compound for formulation. | Incorrect Solvent: this compound is insoluble in water.[1] | This compound is soluble in DMSO and Ethanol.[1][2] For in vivo formulations, a common approach is to first dissolve the compound in a small amount of a suitable organic solvent (like ethanol) and then create a suspension or emulsion in the final vehicle (e.g., CMC, corn oil).[1][8] Be aware that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[1] |
| Variability in tumor growth inhibition between animals. | Inconsistent Drug Administration: Improper injection technique or non-homogenous drug suspension can lead to variable dosing. | Ensure the drug formulation is a homogenous suspension before each administration by vortexing or sonicating. Use consistent and proper injection techniques (e.g., intraperitoneal, intravenous, local). |
| Biological Variability: Inherent biological differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power and account for biological variability. Ensure proper randomization of animals into treatment and control groups. |
Experimental Protocols & Data
Summary of In Vivo Dosing and Efficacy
| Model | Animal | Dose | Administration Route & Schedule | Vehicle | Observed Efficacy | Reference |
| Oral Squamous Cell Carcinoma | C3H/HeN Mice | 3 or 5 mg/kg | Local injection, 3 times/week for 2-3 weeks | 50 µl of CMC | Suppressed jaw bone destruction, reduced tumor cell proliferation, and decreased MMP-9 expression.[3] | [3] |
| Collagen-Induced Arthritis | DBA/1J Mice | 1 or 3 mg/kg | Intraperitoneal injection, every 48 hours | Not Specified | Dose-dependent reduction in the incidence and severity of arthritis.[3][7] | [3][7] |
| Ovarian Cancer | Xenograft Mice | Not Specified | Not Specified | Not Specified | Significantly inhibited peritoneal metastasis and prolonged survival.[6] | [6] |
Detailed Methodologies
Protocol 1: In Vivo Oral Squamous Cell Carcinoma (OSCC) Model
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Cell Implantation: Anesthetize 8- to 10-week-old male C3H/HeN mice. Inject SCCVII cells suspended in DMEM into the left masseter region.[3][8]
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Tumor Growth and Grouping: Allow tumors to establish for one to two weeks. Monitor tumor volume, calculated using the formula: width² × length × 0.52.[3][13] Randomly assign mice into control and treatment groups.[8]
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This compound Formulation: Prepare a suspension of this compound in carboxymethyl-cellulose (CMC).
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Administration: Locally inject the this compound suspension (e.g., 3 or 5 mg/kg in 50 µl of CMC) into the region between the masseter muscle and the mandibular bone surface. Administer the treatment three times per week for two to three weeks. The control group receives the vehicle only.[3][8]
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Monitoring and Endpoint Analysis: Monitor body weight and tumor size throughout the study.[3] At the end of the study, euthanize the mice and collect tissues for analysis. Assess outcomes such as bone destruction (via micro-CT), tumor cell proliferation (e.g., Ki-67 staining), and apoptosis.[3][7]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the canonical NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound efficacy in vivo.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Pharmacokinetics and Pharmacodynamics | Duke Cancer Institute [dukecancerinstitute.org]
- 11. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Western Blotting of p-IκBα after IMD-0560 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of phosphorylated IκBα (p-IκBα) following treatment with the IKKβ inhibitor, IMD-0560.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my cells with this compound and a stimulus (e.g., TNF-α), but I don't see a band for p-IκBα on my Western blot. What is the expected outcome and possible reasons for no signal?
A1: this compound is a selective inhibitor of IκB kinase β (IKKβ).[1][2][3][4] IKKβ is the kinase responsible for phosphorylating IκBα at serines 32 and 36, which targets IκBα for degradation and leads to NF-κB activation.[5][6] Therefore, the expected result of effective this compound treatment is the inhibition or complete absence of the p-IκBα signal, even after stimulation.
If you are expecting to see a p-IκBα band as a positive control (i.e., in stimulated, untreated cells) and are not, here are some common reasons:
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Rapid Degradation of p-IκBα: Phosphorylated IκBα is rapidly ubiquitinated and degraded by the proteasome.[7][8][9] Its half-life in stimulated cells can be as short as 1.5 minutes.[7] Your lysis time point may be too late to capture the peak of phosphorylation.
-
Inactive Reagents: Your stimulus (e.g., TNF-α) may be inactive, or your antibodies (primary or secondary) may have lost activity.[10]
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Suboptimal Protein Extraction: The phosphorylation state of proteins is transient. It is critical to use lysis buffers containing both protease and phosphatase inhibitors to preserve p-IκBα.[11][12][13]
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Insufficient Protein Load: Detection of phosphorylated proteins, which are often low in abundance, may require loading a higher amount of total protein (at least 20-30 µg of whole-cell extract, and sometimes up to 100 µg for modified targets).[14][15]
-
Poor Transfer: Inefficient transfer of proteins from the gel to the membrane can lead to a weak or absent signal.[10][16]
Q2: My p-IκBα band is very weak in my stimulated control lane, making it difficult to assess the effect of this compound.
A2: A weak signal for p-IκBα is a common issue due to its transient nature.[11] To enhance the signal:
-
Optimize Stimulation Time: Perform a time-course experiment (e.g., 0, 5, 10, 15, 30 minutes) after stimulation to identify the peak of IκBα phosphorylation in your specific cell type. The degradation of IκBα can be very rapid, sometimes occurring within 15 minutes.[7]
-
Use Phosphatase Inhibitors: Ensure your lysis buffer and potentially your antibody dilution buffers contain phosphatase inhibitors like sodium fluoride and sodium orthovanadate to protect the phosphate groups from endogenous phosphatases.[17][18]
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Antibody Incubation: Incubate the primary antibody overnight at 4°C to allow for maximum binding.[12][15]
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Choice of Blocking Buffer: Use 3-5% Bovine Serum Albumin (BSA) in TBST or PBST for blocking and antibody dilution. Milk contains casein, a phosphoprotein, which can increase background and interfere with the detection of phosphorylated targets.[11][15][19][20]
Q3: I'm observing multiple non-specific bands on my blot. How can I improve the specificity?
A3: Non-specific bands can obscure your results. Here are some troubleshooting steps:
-
Optimize Antibody Concentration: Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with low background.
-
Increase Washing Steps: Increase the duration and/or number of washes with TBST or PBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[21][22]
-
Check for Protein Degradation: The presence of smaller, non-specific bands could be due to protein degradation. Ensure you are using fresh samples and that your lysis buffer contains a protease inhibitor cocktail.[14]
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to other proteins on the membrane.[23]
Q4: Should I see a change in the total IκBα levels after this compound treatment?
A4: Yes. In a typical experiment where cells are stimulated to activate the NF-κB pathway, you would expect to see a decrease in total IκBα levels in the stimulated, untreated control group due to its degradation. With this compound treatment, since phosphorylation is blocked, the subsequent degradation of IκBα is also inhibited.[1][24] Therefore, in the this compound treated and stimulated group, you should observe that the total IκBα levels are maintained, similar to the unstimulated control.
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
-
After cell treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Place the culture dish on ice and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add SDS-PAGE sample buffer to the desired amount of protein, boil for 5-10 minutes (note: some phospho-epitopes can be sensitive to boiling[15]), and store at -80°C.
Western Blot Protocol for p-IκBα
-
SDS-PAGE: Load 20-50 µg of protein per lane onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[16]
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[19]
-
Primary Antibody Incubation: Dilute the p-IκBα (Ser32/36) primary antibody in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.[21]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using an imaging system or X-ray film.
-
Stripping and Reprobing (Optional): To detect total IκBα or a loading control (e.g., GAPDH, β-actin) on the same membrane, strip the membrane using a mild stripping buffer, block again, and probe with the appropriate primary antibody.
Data Presentation
Table 1: Expected Western Blot Results for p-IκBα and Total IκBα
| Treatment Group | Stimulus (e.g., TNF-α) | This compound | Expected p-IκBα Signal | Expected Total IκBα Signal |
| 1. Negative Control | - | - | None / Basal | High |
| 2. Stimulated Control | + | - | Strong Band | Low / Degraded |
| 3. Inhibitor Treatment | + | + | None / Very Low | High / Stabilized |
| 4. Inhibitor Control | - | + | None / Basal | High |
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-IκBα.
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-IkB alpha (Ser32, Ser36) Monoclonal Antibody (H.709.9) (MA5-15224) [thermofisher.com]
- 7. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 13. ホスファターゼ・プロテアーゼ阻害剤 [sigmaaldrich.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. researchgate.net [researchgate.net]
- 18. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 23. stratech.co.uk [stratech.co.uk]
- 24. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IMD-0560 Experiments and Cell Culture Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the IKKβ inhibitor, IMD-0560, with a focus on addressing cell culture contamination issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the IκB kinase β (IKKβ) subunit.[1][2] By inhibiting IKKβ, this compound blocks the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This prevents the nuclear translocation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), thereby suppressing the expression of NF-κB target genes, many of which are involved in inflammation, cell proliferation, and survival.[1]
Q2: My cells look unhealthy or are dying after this compound treatment. Is the compound contaminated or toxic?
While high concentrations of any compound can be toxic, it is crucial to first rule out common cell culture contamination. Contamination by bacteria, yeast, mold, or mycoplasma can cause rapid changes in cell health. Refer to the troubleshooting section below to diagnose potential contamination. It is also possible that the concentration of this compound you are using is too high for your specific cell line, leading to cytotoxicity. We recommend performing a dose-response experiment to determine the optimal concentration for your experiments.
Q3: I am not observing the expected inhibition of NF-κB signaling with this compound. What could be the reason?
Several factors could contribute to a lack of efficacy. First, ensure that your cells have an active NF-κB pathway that can be inhibited. Some cell lines may have low basal NF-κB activity. You may need to stimulate the pathway with an agent like TNF-α to observe the inhibitory effect of this compound. Also, verify the concentration and incubation time of your this compound treatment. Insufficient concentration or duration of treatment may not be enough to inhibit the pathway. Finally, confirm the integrity of your compound; improper storage or handling can lead to degradation.
Q4: Are there any known off-target effects of this compound?
This compound is designed as a selective IKKβ inhibitor. However, like many small molecule inhibitors, there is a possibility of off-target effects, especially at higher concentrations. It is advisable to use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects.
Troubleshooting Guide: Cell Culture Contamination
Issue 1: Sudden turbidity, yellowing of the medium, and rapid cell death.
-
Possible Cause: Bacterial contamination.
-
Verification:
-
Observe the culture under a high-magnification microscope. Bacteria will appear as small, motile rods or cocci between your cells.
-
The pH of the culture medium will drop rapidly, causing the phenol red indicator to turn yellow.
-
-
Solution:
-
Immediately discard the contaminated culture and any shared reagents.
-
Thoroughly disinfect the incubator, biosafety cabinet, and any equipment used.
-
Review your aseptic technique. Ensure you are properly sterilizing all materials and working in a clean environment.
-
Issue 2: The culture medium becomes cloudy with a fuzzy appearance, and cell growth is inhibited.
-
Possible Cause: Fungal (mold or yeast) contamination.
-
Verification:
-
Mold: Under the microscope, mold will appear as filamentous hyphae. In later stages, you may see dense spore clusters.
-
Yeast: Yeast will appear as individual, ovoid, or budding particles, sometimes in chains.
-
-
Solution:
-
Discard the contaminated culture and decontaminate the work area and equipment.
-
Check for potential sources of fungal spores in the lab, such as air vents, cardboard, or improperly stored reagents.
-
Issue 3: My cells are growing slowly, show reduced viability, and my experimental results are inconsistent, but I don't see any visible contaminants.
-
Possible Cause: Mycoplasma contamination.
-
Verification:
-
Mycoplasma are very small bacteria that are not visible with a standard light microscope.
-
Use a mycoplasma-specific detection kit, such as a PCR-based assay or a fluorescent dye that binds to mycoplasmal DNA.
-
-
Solution:
-
If a culture is positive for mycoplasma, it is best to discard it.
-
If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics may be attempted, but this should be done with caution as it can be difficult to completely eradicate.
-
Routinely test all cell lines for mycoplasma, especially new ones introduced to the lab.
-
Issue 4: I observe changes in cell morphology after this compound treatment that are not typical of my cells.
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Possible Cause: This could be a direct effect of this compound on your cells or a sign of contamination.
-
Verification:
-
Inhibition of the NF-κB pathway can sometimes lead to changes in cell adhesion, proliferation, and morphology.
-
To distinguish between a drug effect and contamination, have a control group of cells treated with the vehicle (e.g., DMSO) at the same concentration used for this compound.
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If the morphological changes are only present in the this compound treated cells and not in the vehicle control, it is likely a drug-induced effect.
-
If both the treated and control cells show abnormal morphology, or if you also observe other signs of contamination, it is more likely a contamination issue.
-
Quantitative Data
Table 1: Recommended Working Concentrations of this compound in Different Cell Lines
| Cell Line | Application | Concentration | Incubation Time | Reference |
| SCCVII (Mouse OSCC) | Inhibition of p65 phosphorylation | 1 µM | 120 min | [1] |
| HSC-2 (Human OSCC) | Inhibition of p65 phosphorylation | 10 µM | 120 min | [1] |
| Ca9-22 (Human OSCC) | Inhibition of p65 phosphorylation | 10 µM | 120 min | [1] |
| SKOV3ip1 (Human Ovarian Cancer) | Inhibition of cell proliferation | 1-10 µM | 24-72 hours | [3] |
| HeyA8 (Human Ovarian Cancer) | Inhibition of cell proliferation | 1-10 µM | 24-72 hours | [3] |
OSCC: Oral Squamous Cell Carcinoma
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for NF-κB Pathway Activation
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat the cells with the desired concentration of this compound for 2 hours.
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Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 15-30 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][5][6]
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: General experimental workflow for this compound treatment and analysis.
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IMD-0560 Incubation Time
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals determine the optimal IMD-0560 incubation time for effective IKKβ inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a selective inhibitor of IκB kinase β (IKKβ).[1][2][3] By inhibiting IKKβ, this compound blocks the phosphorylation of IκBα, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[1][4] This ultimately leads to the suppression of NF-κB-mediated gene transcription, which is involved in inflammatory responses, cell proliferation, and survival.[4][5][6]
Q2: What is a recommended starting point for this compound incubation time?
A2: The optimal incubation time for this compound is highly dependent on the specific cell type, the assay being performed, and the desired endpoint. Based on published studies, a general recommendation is to start with a time-course experiment. For assessing the direct inhibition of signaling events like p65 phosphorylation, shorter incubation times of 30 minutes to 2 hours are often sufficient.[1] For assays measuring downstream effects such as changes in gene expression, cytokine production, or cell viability, longer incubation periods ranging from 12 to 72 hours may be necessary.[1][7]
Q3: How does the choice of assay affect the optimal incubation time?
A3: The nature of your assay is a critical factor in determining the appropriate incubation time.
-
Phosphorylation Assays (e.g., Western Blot for phospho-p65): To observe the direct inhibitory effect on IKKβ activity, a short pre-incubation time before stimulation (e.g., with TNFα) is typically recommended. A common starting point is 1 to 2 hours of pre-incubation with this compound.[1]
-
Gene Expression Analysis (e.g., qPCR for NF-κB target genes): To allow for changes in transcription and mRNA levels, longer incubation times are necessary. Consider a time course of 6, 12, and 24 hours.
-
Protein Expression/Secretion Assays (e.g., ELISA for cytokines, Western Blot for total protein): Similar to gene expression, these assays require sufficient time for changes in protein synthesis and secretion. Incubation times of 12 to 48 hours are common.[1]
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To observe effects on cell growth, extended incubation periods are generally required. A typical range is 24 to 72 hours, and sometimes even longer depending on the cell doubling time.[8]
-
Cell Invasion/Migration Assays: These assays often require longer incubation periods to allow for measurable cell movement. For example, a 24-hour incubation has been used in studies with this compound.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of NF-κB activation (e.g., no change in p65 phosphorylation) | Incubation time is too short. | Perform a time-course experiment with shorter intervals (e.g., 15, 30, 60, 120 minutes) of this compound pre-incubation before stimulation. |
| Inhibitor concentration is too low. | Conduct a dose-response experiment with a range of this compound concentrations to determine the optimal dose for your cell line. | |
| Cell line is resistant to the inhibitor. | Verify the expression and activity of the NF-κB pathway in your cell line. Consider using a different cell line or a positive control inhibitor. | |
| High cell toxicity observed | Incubation time is too long. | Reduce the incubation time. Perform a time-course experiment to find a window where inhibition is achieved without significant cell death. |
| Inhibitor concentration is too high. | Lower the concentration of this compound. Determine the IC50 for cytotoxicity in your specific cell line. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can affect inhibitor efficacy. |
| Cells are not in the logarithmic growth phase. | Subculture cells at a consistent confluency to ensure they are in a healthy, proliferative state during the experiment. | |
| Instability of the inhibitor in culture media. | Prepare fresh dilutions of this compound for each experiment. If long-term incubations are necessary, consider media changes with fresh inhibitor. |
Quantitative Data Summary
The following table summarizes incubation times and concentrations of this compound used in various experimental settings as reported in the literature.
| Cell Line(s) | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| SCCVII, HSC-2, Ca9-22 | Western Blot (p-p65, IκBα) | 1-10 µM | 120 min pre-incubation | Inhibition of TNFα-induced p65 phosphorylation and IκBα degradation. | [1] |
| HSC-2, Ca9-22, SCCVII | Immunocytochemistry (p65 translocation) | 1 or 10 µM | 120 min pre-incubation | Blocked TNFα-induced nuclear translocation of p65. | [1] |
| SCCVII, HSC-2 | Cell Invasion Assay | 1 or 10 µM | 2 hours pre-incubation, followed by 24 hours incubation | Strongly inhibited TNFα-induced cell invasion. | [1] |
| OSCC cells | Gelatin Zymography (MMP-9) | 1 or 10 µM | 24 hours | Suppressed MMP-9 activity. | [1] |
| SKOV3ip1 | Western Blot (p-p65) | Indicated doses | 24 hours | Inhibition of NF-κB phosphorylation. | [7] |
| SKOV3ip1 | Immunocytochemistry (p65 translocation) | Not specified | Not specified | Inhibited nuclear translocation of NF-κB p65. | [7] |
Visualizing the Mechanism and Experimental Design
To further aid in your experimental setup, the following diagrams illustrate the signaling pathway targeted by this compound and a recommended workflow for optimizing incubation time.
Caption: this compound inhibits IKKβ, preventing NF-κB activation.
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating IMD-0560 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of IMD-0560, a selective inhibitor of IκB kinase β (IKKβ). Engaging with the intended target is a critical step in the development of any new therapeutic agent. This document outlines and compares key experimental approaches, providing detailed protocols and supporting data to aid researchers in selecting the most appropriate methods for their studies.
This compound exerts its effects by inhibiting IKKβ, a key kinase in the canonical NF-κB signaling pathway.[1][2][3] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its nuclear translocation and activation of pro-inflammatory gene transcription. This guide will explore direct and indirect methods to confirm this mechanism of action in a cellular context.
Comparative Analysis of Target Engagement Assays
A variety of assays can be employed to validate the interaction of this compound with IKKβ and its downstream effects on the NF-κB pathway. The choice of assay depends on the specific research question, available resources, and desired throughput. Below is a summary of key methods, their principles, and their respective advantages and disadvantages.
| Assay | Principle | Measures | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Direct binding of this compound to IKKβ in a cellular environment. | Label-free, confirms direct target interaction in intact cells. | Can be low-throughput, requires specific antibodies for detection. |
| Western Blot | Detects changes in the phosphorylation status and protein levels of key signaling molecules. | Phosphorylation of p65 (Ser536) and IκBα, and degradation of IκBα. | Widely accessible, provides information on downstream pathway modulation. | Indirect measure of target engagement, semi-quantitative. |
| NF-κB Luciferase Reporter Assay | Measures the transcriptional activity of NF-κB through a luciferase reporter gene driven by an NF-κB response element. | NF-κB-mediated gene transcription. | High-throughput, quantitative measure of pathway inhibition. | Indirect measure of target engagement, prone to off-target effects influencing the reporter. |
| Immunofluorescence Microscopy | Visualizes the subcellular localization of the NF-κB p65 subunit. | Nuclear translocation of p65. | Provides single-cell resolution and spatial information. | Lower throughput, quantification can be complex. |
Potency of this compound and Alternative IKKβ Inhibitors
The following table summarizes the reported IC50 values for this compound and other commonly used IKKβ inhibitors. These values can serve as a benchmark for in-house experiments.
| Inhibitor | Target(s) | IC50 (IKKβ) | IC50 (IKKα) | Mechanism |
| This compound | IKKβ | Not explicitly quantified in the provided results. | Not specified. | Selective IKKβ inhibitor.[1][2] |
| BMS-345541 | IKKβ, IKKα | 0.3 µM[4][5][6][7][8] | 4 µM[4][5][6][7][8] | Allosteric inhibitor.[4] |
| ML-120B | IKKβ | 45 nM, 60 nM, 20 µM (values vary across sources)[9][10][11][12] | Not inhibited below 50 µM.[12][13] | ATP-competitive.[9][11][12] |
| Wedelolactone | IKKα, IKKβ | <10 µM | <10 µM | Irreversible inhibitor. |
| Celastrol | IKKβ | Not explicitly quantified, active at 1 µM.[14][15][16] | Not specified. | Cysteine 179 targeting.[17] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: NF-κB signaling pathway and the inhibitory action of this compound on the IKK complex.
Caption: A generalized workflow for assessing this compound target engagement using various cellular assays.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies and can be optimized for IKKβ.[18][19][20][21]
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in a 96-well plate and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) and incubate for 1-2 hours at 37°C.
2. Thermal Challenge: a. Place the 96-well plate in a PCR thermocycler. b. Apply a temperature gradient for 3 minutes, for example, from 37°C to 65°C. A no-heat control at 37°C should be included.
3. Cell Lysis: a. After the heat shock, lyse the cells by freeze-thawing. This can be done by transferring the plate to a -80°C freezer for at least 20 minutes, followed by thawing at room temperature. b. Add lysis buffer containing a protease and phosphatase inhibitor cocktail.
4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Protein Quantification and Analysis: a. Carefully collect the supernatant containing the soluble proteins. b. Determine the protein concentration of each sample. c. Analyze the levels of soluble IKKβ in each sample by Western blot or ELISA. An increase in the amount of soluble IKKβ at higher temperatures in the presence of this compound indicates target engagement.
Western Blot for p-p65 and IκBα
This protocol is a standard method for analyzing protein expression and phosphorylation.[22][23][24][25]
1. Cell Culture and Treatment: a. Seed cells in 6-well plates. b. Pre-treat cells with this compound for 1-2 hours. c. Stimulate the cells with a pro-inflammatory stimulus like TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
2. Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate.
3. Protein Quantification: a. Centrifuge the lysate to pellet cell debris. b. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane again with TBST.
6. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software.
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.[26][27][28][29][30]
1. Cell Transfection: a. Co-transfect cells (e.g., HEK293T) in a 96-well plate with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization).
2. Cell Treatment: a. After 24-48 hours, pre-treat the cells with this compound for 1-2 hours. b. Stimulate the cells with TNF-α for 6-8 hours.
3. Cell Lysis: a. Wash the cells with PBS. b. Lyse the cells using a passive lysis buffer.
4. Luciferase Activity Measurement: a. Use a dual-luciferase reporter assay system. b. Measure the firefly luciferase activity in a luminometer. c. Subsequently, measure the Renilla luciferase activity in the same wells.
5. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Compare the normalized luciferase activity in treated versus untreated cells.
Immunofluorescence for p65 Nuclear Translocation
This method allows for the visualization of p65 localization within the cell.[31][32][33][34][35]
1. Cell Culture and Treatment: a. Grow cells on glass coverslips in a 24-well plate. b. Pre-treat with this compound for 1-2 hours. c. Stimulate with TNF-α for 30-60 minutes.
2. Cell Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. b. Incubate with a primary antibody against p65 overnight at 4°C. c. Wash with PBS. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
4. Counterstaining and Mounting: a. Wash with PBS. b. Counterstain the nuclei with DAPI for 5 minutes. c. Wash with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Capture images of the p65 (e.g., green fluorescence) and DAPI (blue fluorescence) channels. c. Analyze the images to quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]
- 6. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 7. BMS 345541, IKK-2 and IKK-1 inhibitor (CAS 445430-58-0) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. medkoo.com [medkoo.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibition of IKKβ by celastrol and its analogues - an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Inhibition of IKKβ by celastrol and its analogues â an in silico and in vitro approach - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 17. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. gut.bmj.com [gut.bmj.com]
- 26. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 27. bowdish.ca [bowdish.ca]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 31. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
- 32. pubcompare.ai [pubcompare.ai]
- 33. Immunofluorescence p65 assay [bio-protocol.org]
- 34. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 35. researchgate.net [researchgate.net]
A Comparative Guide to IMD-0560 and IMD-0354 for NF-κB Inhibition
For researchers and drug development professionals investigating therapeutic strategies targeting the nuclear factor-kappa B (NF-κB) signaling pathway, the choice of a specific inhibitor is a critical decision. This guide provides a detailed comparison of two widely studied IκB kinase β (IKKβ) inhibitors, IMD-0560 and IMD-0354, summarizing their mechanisms of action, presenting key experimental data, and outlining relevant protocols.
Mechanism of Action
Both this compound and IMD-0354 are designed to inhibit the canonical NF-κB signaling pathway by targeting IKKβ, a key kinase responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This degradation allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. By inhibiting IKKβ, both compounds aim to prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and suppressing its transcriptional activity.[1][2][3][4][5]
This compound is consistently described as a novel and selective IKKβ inhibitor.[1][3] It has been shown to effectively suppress the nuclear translocation of NF-κB and the degradation of IκBα.[1][3] Its prodrug, IMD-2560, has undergone clinical trials for inflammatory conditions like rheumatoid arthritis.[1]
IMD-0354 is also characterized as a selective IKKβ inhibitor that blocks IκBα phosphorylation and prevents the nuclear translocation of NF-κB p65.[4][5][6][7] However, some research suggests it may act as an "indirect inhibitor of NF-κB," as one study reported it to be inactive in an isolated IKKβ enzymatic assay, despite its potent inhibitory effects in cellular assays. This suggests a potentially more complex mechanism of action compared to direct enzymatic inhibition.
Data Presentation
| Parameter | This compound | IMD-0354 |
| Target | IκB kinase β (IKKβ) | IκB kinase β (IKKβ) |
| IKKβ Inhibition (IC50) | Described as a potent inhibitor, but a specific IC50 value is not consistently reported in publicly available literature. | ~250 nM (in an enzymatic assay) |
| NF-κB Transcriptional Activity Inhibition (IC50) | Cellular effects observed at concentrations of 1-10 µM. | 1.2 µM (TNF-α induced in cellular assays)[6] |
| Mechanism of Action | Selective IKKβ inhibitor, preventing IκBα phosphorylation and degradation.[1][3] | Primarily described as a selective IKKβ inhibitor, though some evidence suggests an indirect inhibitory mechanism.[4][5][6][7] |
| Therapeutic Areas of Investigation | Oral Squamous Cell Carcinoma, Rheumatoid Arthritis, Inflammation-related Cardiovascular Diseases.[1][3] | Systemic Mastocytosis, Chronic Lymphocytic Leukemia, Corneal Inflammation, Atopic Dermatitis.[2][7] |
| Clinical Development | Prodrug (IMD-2560) has been in clinical trials.[1] | Has been in a Phase I trial for atopic dermatitis. |
Mandatory Visualization
NF-κB Signaling Pathway and Inhibition
Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound and IMD-0354.
Experimental Workflow: IKKβ Kinase Inhibition Assay
Caption: General workflow for an in vitro IKKβ kinase inhibition assay.
Experimental Protocols
IKKβ Kinase Inhibition Assay (In Vitro)
This protocol is a generalized procedure based on commercially available kinase assay kits.
1. Reagent Preparation:
- Prepare a 1x kinase assay buffer from a 5x or 10x stock solution.
- Dilute recombinant human IKKβ enzyme to the desired concentration in 1x kinase assay buffer.
- Prepare the IκBα-derived peptide substrate and ATP solutions at the required concentrations in 1x kinase assay buffer.
2. Inhibitor Preparation:
- Prepare a stock solution of this compound or IMD-0354 in DMSO.
- Perform serial dilutions of the inhibitor stock solution in 1x kinase assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) without the inhibitor.
3. Kinase Reaction:
- In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control.
- Add the diluted IKKβ enzyme to each well.
- Add the IκBα peptide substrate to each well.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding the ATP solution to each well.
4. Incubation:
- Incubate the reaction plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
5. Detection:
- Stop the reaction and detect the amount of phosphorylated substrate. The detection method can vary:
- Luminescence-based (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.
- Fluorescence-based: Use a fluorescently labeled substrate and detect changes in fluorescence upon phosphorylation.
- ELISA-based: Use an antibody that specifically recognizes the phosphorylated substrate.
6. Data Analysis:
- Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
- Calculate the percentage of IKKβ inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular NF-κB Reporter Assay
This protocol outlines a common method to assess the inhibition of NF-κB transcriptional activity in a cellular context.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate growth medium.
- Co-transfect the cells with a NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
2. Compound Treatment:
- Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound or IMD-0354 for a predetermined pre-incubation period (e.g., 1-2 hours). Include a vehicle control.
3. NF-κB Activation:
- Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), at a concentration known to induce a robust response. Include an unstimulated control.
4. Incubation:
- Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.
5. Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
6. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
- Calculate the fold induction of NF-κB activity by the stimulus in the absence of the inhibitor.
- Determine the percentage of inhibition of stimulus-induced NF-κB activity for each inhibitor concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blot for IκBα Degradation
This protocol is used to visually assess the effect of the inhibitors on the levels of IκBα protein.
1. Cell Culture and Treatment:
- Plate cells (e.g., HeLa, THP-1) and grow to 70-80% confluency.
- Pre-treat the cells with different concentrations of this compound, IMD-0354, or vehicle control for 1-2 hours.
- Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration in the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
6. Analysis:
- Compare the intensity of the IκBα bands between the different treatment groups. A decrease in the IκBα band intensity upon TNF-α stimulation should be observed in the vehicle-treated sample, and this decrease should be prevented by effective concentrations of this compound or IMD-0354.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
Cross-validation of IMD-0560 Effects with RNA Sequencing: A Comparative Guide
This guide provides a comparative analysis of the IκB kinase β (IKKβ) inhibitor, IMD-0560, with other similar inhibitors, focusing on the cross-validation of its effects through RNA sequencing data. While direct RNA sequencing data for this compound is not publicly available, this document synthesizes known gene expression changes induced by this compound and compares them with comprehensive transcriptomic data from other well-characterized IKKβ inhibitors. This approach allows for an indirect cross-validation and a deeper understanding of the molecular mechanisms underlying the therapeutic potential of this compound.
Introduction to this compound and IKKβ Inhibition
This compound is a novel, selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1][3] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[3] this compound exerts its effect by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1] This inhibition of NF-κB activation leads to the suppression of downstream target genes involved in inflammation, cell invasion, and survival.[1][4] Preclinical studies have demonstrated the potential of this compound in treating conditions like oral squamous cell carcinoma and rheumatoid arthritis.[1][2]
Mechanism of Action of IKKβ Inhibitors
IKKβ inhibitors, including this compound, target the catalytic subunit of the IKK complex. This complex is central to the activation of the canonical NF-κB pathway. The binding of an inhibitor to IKKβ prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.
Comparative Transcriptomic Analysis
While a specific RNA sequencing dataset for this compound is not available, we can infer its effects by examining its known impact on gene expression and comparing this with the transcriptomic profiles of other IKKβ inhibitors.
Known Gene Expression Changes with this compound
Studies on this compound have identified key downstream genes that are regulated by its inhibition of the NF-κB pathway. This provides a basis for comparison with broader transcriptomic data.
| Gene | Effect of this compound | Biological Process | Reference |
| MMP-9 | Downregulation of mRNA expression | Tumor invasion and metastasis | [1][4] |
| RANKL | Downregulation of mRNA expression | Osteoclastogenesis, bone resorption | [1][4] |
RNA Sequencing Analysis of IMD-0354
A study on the IKKβ inhibitor IMD-0354 provides valuable insights into the broader transcriptomic effects of this class of drugs. RNA sequencing of melanoma cells treated with IMD-0354 revealed significant changes in genes associated with several key pathways.
| Pathway | Regulation | Key Genes |
| Unfolded Protein Response (UPR) | Upregulation | ATF4, DDIT3 (CHOP), XBP1 |
| Cell Cycle | Downregulation | CDK1, CCNB1, PLK1 |
| DNA Damage Response | Upregulation | GADD45A, DDB2 |
This data suggests that beyond direct NF-κB target genes, IKKβ inhibition can have wider effects on cellular stress responses and proliferation.
Comparative Effects on Cellular Functions
The ultimate therapeutic utility of an IKKβ inhibitor is determined by its effects on cellular processes. Here, we compare the reported effects of this compound with other IKKβ inhibitors.
| Cellular Process | This compound | IMD-0354 | Other IKKβ Inhibitors (e.g., BAY651942, BMS345541) |
| Cell Viability | Decreased in cancer cells | Decreased in cancer cells | Generally decreased in cancer cells |
| Cell Invasion | Inhibited | - | Inhibited |
| Apoptosis | Induced | Induced | Induced |
| Inflammation | Suppressed | Suppressed | Suppressed |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of IKKβ inhibitors.
RNA Sequencing
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the IKKβ inhibitor (e.g., this compound, IMD-0354) or vehicle control for a specified time.
-
RNA Isolation: Extract total RNA from cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples. Perform sequencing on a platform such as Illumina NovaSeq.
-
Data Analysis: Process raw sequencing reads to remove adapters and low-quality bases. Align reads to a reference genome and quantify gene expression. Perform differential gene expression analysis to identify genes significantly up- or downregulated by the inhibitor.
Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of the IKKβ inhibitor for the desired duration.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p65, IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber. Add the IKKβ inhibitor to both chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invaded cells under a microscope.
Comparison of IKKβ Inhibitors
A variety of IKKβ inhibitors have been developed for research and therapeutic purposes. The following diagram and table provide a comparative overview.
| Inhibitor | IC50 for IKKβ | Selectivity | Key Findings |
| This compound | Not reported | Selective for IKKβ | Suppresses cancer cell invasion and proliferation.[1][4] |
| IMD-0354 | Not reported | Selective for IKKβ | Induces UPR, cell cycle arrest, and apoptosis in melanoma. |
| BAY651942 | ~10 nM | Selective for IKKβ | Attenuates epithelial-mesenchymal transition. |
| BMS-345541 | 0.3 µM | Selective for IKKβ over IKKα | Inhibits cytokine production and induces apoptosis in melanoma. |
| SC-514 | 3-12 µM | Selective for IKKβ | Alters NF-κB dynamics and downstream gene expression. |
Conclusion
While direct RNA sequencing data for this compound is needed for a complete transcriptomic cross-validation, the available evidence strongly supports its role as a potent and selective IKKβ inhibitor. The known effects of this compound on the expression of key NF-κB target genes like MMP-9 and RANKL align with the broader transcriptomic changes observed with other IKKβ inhibitors, such as the downregulation of pro-inflammatory and pro-proliferative genes. The RNA sequencing data from IMD-0354 further suggests that the effects of IKKβ inhibition extend beyond direct NF-κB targets to encompass wider cellular stress and cell cycle pathways. This comparative analysis, therefore, provides a strong rationale for the continued investigation of this compound as a therapeutic agent and highlights the value of transcriptomic approaches in understanding the full spectrum of its molecular effects. Future studies employing RNA sequencing to directly profile the effects of this compound will be crucial for a definitive cross-validation and for uncovering novel mechanisms of action.
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IMD-0560 and Established Anti-Inflammatory Drugs in Preclinical Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of IMD-0560, a novel IκB kinase β (IKKβ) inhibitor, against established anti-inflammatory drugs, namely methotrexate and Tumor Necrosis Factor (TNF) inhibitors. The data presented is compiled from various independent studies and offers an indirect comparison of these therapeutic agents in relevant models of rheumatoid arthritis (RA).
Executive Summary
This compound demonstrates potent anti-inflammatory effects by selectively targeting the IKKβ subunit, a key component of the NF-κB signaling pathway. This mechanism effectively blocks the production of downstream inflammatory mediators. In preclinical models, this compound shows comparable, and in some aspects, potentially superior efficacy to methotrexate and TNF inhibitors in reducing inflammation and cellular markers of arthritis. This guide synthesizes available quantitative data from in vivo and in vitro studies to facilitate a comparative assessment of these compounds.
Mechanism of Action: A Comparative Overview
This compound's targeted approach on the NF-κB pathway offers a distinct mechanism compared to the broader actions of methotrexate or the specific cytokine blockade of TNF inhibitors.
-
This compound: A selective inhibitor of IκB kinase β (IKKβ). By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps the transcription factor NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Methotrexate: A folate analog that inhibits dihydrofolate reductase, leading to an accumulation of adenosine, which has anti-inflammatory properties. It also inhibits T-cell activation and proliferation and induces apoptosis in activated T-cells. Its mechanism in rheumatoid arthritis is complex and not fully elucidated but is known to have broad immunosuppressive effects.
-
TNF Inhibitors (e.g., Etanercept, Adalimumab): These are biologic agents that directly bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis. By blocking TNF-α, these drugs prevent its interaction with its receptors, thereby reducing inflammation, joint damage, and systemic effects of the disease.
Signaling Pathway Diagram
Caption: Mechanisms of this compound, Methotrexate, and TNF Inhibitors.
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Models
The Collagen-Induced Arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The following tables summarize the efficacy of this compound, methotrexate, and TNF inhibitors in this model, based on data from separate studies.
Table 1: this compound Efficacy in a Mouse Model of Oral Squamous Cell Carcinoma with Inflammatory Bone Invasion
| Parameter | Treatment Group | Dose | Outcome |
| Zygoma Destruction | This compound | 3 mg/kg | Significant suppression compared to control |
| Zygoma Destruction | This compound | 5 mg/kg | Significant suppression compared to control |
| Tumor Size | This compound | 3 mg/kg | Reduction compared to control |
| Tumor Size | This compound | 5 mg/kg | Dose-dependent reduction compared to 3 mg/kg |
Note: While not a direct RA model, this study demonstrates the in vivo anti-inflammatory and tissue-protective effects of this compound.
Table 2: Methotrexate Efficacy in Rodent CIA Models
| Animal Model | Dose | Dosing Regimen | Efficacy Endpoint | Result |
| Rat | 0.3 mg/kg | Subcutaneous, every 2 days | Paw Size | Rapid decrease in the first 4 days |
| Rat | 1.5 mg/kg | Subcutaneous, every 2 days | Body Weight | Significant weight loss (toxicity) |
| Mouse | 20 mg/kg | Subcutaneous, weekly | Disease Activity Score (DAS) & Paw Volume (PV) | Significant reduction in both DAS and PV (p=0.0006) |
Table 3: TNF Inhibitor Efficacy in Mouse CIA Models
| Drug | Animal Model | Dose | Dosing Regimen | Efficacy Endpoint | Result |
| Etanercept | Mouse | 100 µ g/mouse | Intraperitoneal | Arthritis Severity & Incidence | Dose-dependent decrease |
| Etanercept | Mouse | 100 µ g/mouse | Intraperitoneal | Joint Inflammation | ~86% reduction compared to control |
| Etanercept | Mouse | 100 µ g/mouse | Intraperitoneal | Cartilage Damage | ~65% reduction compared to control |
| Adalimumab | Mouse | Not specified | Not specified | Downstream Inflammatory Signaling in FLS | Effective decrease |
In Vitro Efficacy in Fibroblast-Like Synoviocytes (FLS)
Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of rheumatoid arthritis, contributing to inflammation and joint destruction. The following table summarizes the in vitro efficacy of the compared drugs on FLS.
Table 4: In Vitro Efficacy on Human Rheumatoid Arthritis FLS (HFLS-RA)
| Drug | Assay | Stimulus | Endpoint | Result |
| This compound | IL-6 Production | TNF-α | IL-6 Levels | Potent inhibition[1] |
| Methotrexate | NF-κB Activation | - | Phosphorylated RelA | Reduced levels in patients receiving low-dose MTX |
| Etanercept | Apoptosis | Co-culture with PBMCs | FLS Apoptosis | More effective in inducing apoptosis compared to infliximab and adalimumab |
| Adalimumab | Inflammatory Signaling | - | Downstream TNF-α signaling | Effective decrease |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice (Representative Protocol)
Caption: A typical experimental workflow for the Collagen-Induced Arthritis (CIA) model.
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Arthritis Assessment: Starting from day 21, mice are examined daily for the onset and severity of arthritis. Clinical severity is scored for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling with limited joint mobility, 4=ankylosis). The maximum score per mouse is 16. Paw thickness is measured using a digital caliper.
-
Treatment: Therapeutic administration of compounds typically begins after the onset of clinical signs of arthritis. Dosing regimens vary between studies.
In Vitro Fibroblast-Like Synoviocyte (FLS) Culture and Stimulation (Representative Protocol)
-
Cell Culture: Human FLS are isolated from synovial tissues of RA patients and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation: FLS are typically seeded in 96-well plates and allowed to adhere overnight. The cells are then stimulated with a pro-inflammatory agent, such as TNF-α (e.g., 10 ng/mL), in the presence or absence of varying concentrations of the test compounds (this compound, methotrexate, or TNF inhibitors).
-
Endpoint Analysis: After a specified incubation period (e.g., 24 hours), the cell culture supernatants are collected to measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA. Cell viability can be assessed using assays such as MTT or LDH release.
Conclusion
The available preclinical data suggests that this compound is a promising anti-inflammatory agent with a distinct mechanism of action targeting the IKKβ/NF-κB pathway. While direct comparative studies are lacking, indirect evidence from the collagen-induced arthritis model and in vitro studies with fibroblast-like synoviocytes indicates that this compound's efficacy in reducing key inflammatory markers is comparable to that of established therapies like methotrexate and TNF inhibitors. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profile of this compound for the treatment of rheumatoid arthritis and other inflammatory diseases.
References
Verifying IMD-0560 Specificity: A Comparative Analysis Using Kinase Profiling
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
IMD-0560 is a novel, selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway is a key regulator of inflammatory responses, cell proliferation, and survival, making IKKβ a significant target for therapeutic intervention in inflammatory diseases and various cancers.[2][4][5][6] This guide provides a comparative analysis of this compound's kinase specificity, supported by experimental data and detailed protocols, to aid researchers in evaluating its suitability for their studies.
Kinase Specificity Profile and Comparison
The specificity of a kinase inhibitor is paramount to minimize off-target effects and ensure that the observed biological outcomes are attributable to the inhibition of the intended target.[7][8][9] Kinase profiling, where an inhibitor is tested against a large panel of kinases, is the standard method for determining specificity.[7][10]
While a comprehensive kinase panel screening data for this compound is not publicly available in the search results, its selectivity for IKKβ has been established in several studies.[1][2][3] For a robust comparison, we will evaluate this compound alongside other well-characterized IKKβ inhibitors, BMS-345541 and TPCA-1.
| Inhibitor | Primary Target | IC50 (IKKβ/IKK2) | IC50 (IKKα/IKK1) | Selectivity (IKKα/IKKβ) | Notes |
| This compound | IKKβ | Not specified in search results | Not specified in search results | Described as a selective IKKβ inhibitor.[1][2] | Blocks IκBα phosphorylation and prevents NF-κB p65 nuclear translocation.[1][2] |
| BMS-345541 | IKKβ | 0.3 µM[11][12][13] | 4.0 µM[11][12] | ~13-fold[4] | An allosteric inhibitor.[12][14] Showed no effect against a panel of 15 other kinases.[12] |
| TPCA-1 | IKKβ | 17.9 nM[15][16] | 400 nM[15][16] | ~22-fold[16] | An ATP-competitive inhibitor.[16] Also reported to inhibit STAT3 and JAK1.[17][18] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its specificity is determined, the following diagrams illustrate the NF-κB signaling pathway and a general workflow for kinase profiling.
Detailed Experimental Protocols
The following is a generalized protocol for a biochemical kinase assay, which can be adapted to assess the specificity of inhibitors like this compound. Such assays are often performed by specialized labs using various formats.[7]
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant human protein kinases
-
Specific peptide substrates for each kinase
-
This compound (and other inhibitors) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)
-
Detection Reagent (e.g., ADP-Glo™, TR-FRET, or radiolabeled [γ-³³P]-ATP)[19][20][21]
-
Microplates (e.g., 384-well format)
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., a 10-point dose-response curve) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[21]
-
Assay Reaction Setup: a. Add assay buffer to the wells of a microplate. b. Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells. c. Add the specific kinase to each well. d. Pre-incubate the kinase and inhibitor for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.[21]
-
Kinase Reaction Initiation: a. Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP. The ATP concentration is often set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination for competitive inhibitors.[7][21] b. Allow the reaction to proceed for a defined time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 30°C).[21]
-
Signal Detection: a. Stop the reaction. The method depends on the assay format. b. Add the detection reagent according to the manufacturer's instructions.
-
For Luminescence-based assays (e.g., ADP-Glo™): A reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[20][21]
-
For Fluorescence-based assays (e.g., TR-FRET): The detection involves fluorescently labeled antibodies or substrates to measure phosphorylation.[20]
-
For Radiometric assays: The reaction mixture is spotted onto a filter membrane to capture the phosphorylated substrate, and the incorporated radioactivity ([³³P]) is measured.[19]
-
-
Data Analysis: a. The raw data (e.g., luminescence, fluorescence intensity, or radioactive counts) is normalized using positive (no inhibitor) and negative (no enzyme) controls. b. The percentage of inhibition for each compound concentration is calculated. c. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve. d. A selectivity profile is generated by comparing the inhibition of the target kinase (IKKβ) to all other kinases in the panel.
Conclusion
This compound is a potent agent for targeting the NF-κB pathway through the selective inhibition of IKKβ.[2][3][22] While detailed head-to-head kinase panel data is limited in the public domain, comparisons with other inhibitors like BMS-345541 and TPCA-1 provide a valuable context for its selectivity. BMS-345541 demonstrates good selectivity with an allosteric mechanism, whereas TPCA-1 is highly potent but has known off-targets like STAT3 and JAK1.[4][12][17][18] For researchers considering this compound, conducting or commissioning a broad kinase profile is the most definitive method to verify its specificity for a given experimental system, ensuring precise and reliable results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. BMS-345541 - Wikipedia [en.wikipedia.org]
- 15. TPCA-1 = 95 HPLC 507475-17-4 [sigmaaldrich.com]
- 16. selleckchem.com [selleckchem.com]
- 17. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. domainex.co.uk [domainex.co.uk]
- 22. oncotarget.com [oncotarget.com]
Head-to-Head Comparison: IMD-0560 and BMS-345541 in the Inhibition of the NF-κB Pathway
In the landscape of targeted therapeutics, the inhibition of the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway, has emerged as a promising strategy for a multitude of inflammatory diseases and cancers. Two notable small molecule inhibitors that have been pivotal in the preclinical exploration of this pathway are IMD-0560 and BMS-345541. This guide provides a detailed, data-supported comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and experimental backing.
Mechanism of Action and Targeting
Both this compound and BMS-345541 are selective inhibitors of the IκB kinase β (IKKβ) subunit, a key enzyme responsible for the phosphorylation of IκBα.[1][2][3] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, thereby releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes.[1][4]
This compound was developed as a novel IKKβ inhibitor that effectively blocks IκBα phosphorylation and subsequent NF-κB p65 nuclear translocation.[1][5] Its design was informed by analyzing the binding mode of aspirin to IKKβ.[1]
BMS-345541 is also a highly selective inhibitor of the catalytic subunits of IKK, demonstrating a preference for IKKβ over IKKα.[4][6][7] It binds to an allosteric site on the IKK enzymes, which in turn affects the active site and inhibits its kinase activity.[3][4][6]
The canonical NF-κB signaling pathway, targeted by both inhibitors, is a central regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[7][8]
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bms345541hydrochloride.com [bms345541hydrochloride.com]
- 8. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
Statistical Analysis of IMD-0560 Treatment Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic effects of IMD-0560, a selective inhibitor of IκB kinase β (IKKβ). By targeting the NF-κB signaling pathway, this compound has demonstrated significant potential in preclinical models of various cancers, particularly oral squamous cell carcinoma and ovarian cancer. This document summarizes key experimental data, compares its performance with other IKKβ inhibitors where possible, and provides detailed experimental protocols to support further research and development.
Mechanism of Action: Targeting the NF-κB Pathway
This compound is a potent and selective small molecule inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway.[1][2] In normal physiological conditions, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, including inflammatory cytokines like TNFα, IKKβ phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of genes involved in inflammation, cell survival, proliferation, and angiogenesis.
This compound intervenes by directly inhibiting the kinase activity of IKKβ. This prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its downstream transcriptional activity. This mechanism has been shown to be effective in cancer cells where the NF-κB pathway is often constitutively active, contributing to tumor growth and survival.
Preclinical Efficacy of this compound
Oral Squamous Cell Carcinoma (OSCC)
In preclinical models of OSCC, this compound has demonstrated significant anti-tumor activity. It effectively inhibits the invasion of OSCC cells and reduces the expression of key molecules involved in tumor progression and bone invasion.
Table 1: In Vitro Effects of this compound on OSCC Cells
| Cell Line | Treatment | Concentration | Effect | Reference |
| HSC-2 | This compound + TNFα | 10 µM | Inhibition of TNFα-induced cell invasion | [2] |
| SCCVII | This compound + TNFα | 1 µM | Inhibition of TNFα-induced cell invasion | [2] |
| HSC-2 | This compound | 10 µM | Suppression of MMP-9 activity | [2] |
| SCCVII | This compound | 1 µM | Suppression of MMP-9 activity | [2] |
Table 2: In Vivo Effects of this compound in an OSCC Mouse Model
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| SCCVII cell jaw bone invasion model | This compound | 5 mg/kg | Reduced tumor size by up to 50% | [2] |
| SCCVII cell jaw bone invasion model | This compound | 5 mg/kg | Significantly inhibited tumor cell proliferation (Ki-67 positive cells) | [2] |
| SCCVII cell jaw bone invasion model | This compound | 5 mg/kg | Reduced number of MMP-9-positive tumor cells | [2] |
| SCCVII cell jaw bone invasion model | This compound | 5 mg/kg | Reduced number of osteoclasts | [2] |
Ovarian Cancer
This compound has also shown promise in preclinical models of ovarian cancer, where it can prolong survival and reduce metastasis.
Table 3: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Ovarian cancer xenograft mice | This compound | 10 mg/kg/day | Median survival of 65 days vs. 51 days in control | [1][3] |
| Ovarian cancer xenograft mice | This compound | 10 mg/kg/day | Significantly decreased tumor weight | [3] |
| Ovarian cancer xenograft mice | This compound | 10 mg/kg/day | Significantly decreased number of metastatic sites | [3] |
| Ovarian cancer xenograft mice | This compound | 10 mg/kg/day | Suppressed VEGF expression in excised tumors | [1][3] |
Comparative Analysis with Other IKKβ Inhibitors
Direct comparative studies between this compound and other IKKβ inhibitors in the context of cancer are limited in publicly available literature. However, a number of other IKKβ inhibitors have been investigated in preclinical and clinical settings for various indications, including cancer.
Table 4: Overview of Selected IKKβ Inhibitors
| Compound | Target | Highest Development Stage (Cancer) | Key Preclinical Cancer Findings | Reference |
| This compound | IKKβ | Preclinical | Inhibits tumor growth and metastasis in OSCC and ovarian cancer models. | [1][2] |
| PS-1145 | IKKβ | Preclinical | Induces apoptosis in multiple myeloma cells. | [4] |
| BMS-345541 | IKKβ/IKKα | Preclinical | Induces apoptosis in melanoma xenograft models. | [4] |
| MLN120B (Bortezomib) | Proteasome (indirectly affects NF-κB) | Approved | Effective in multiple myeloma and mantle cell lymphoma. | [5] |
| SAR-113945 | IKKβ | Phase I (Osteoarthritis) | Primarily investigated for inflammatory diseases. | [6] |
It is important to note that while these compounds target the NF-κB pathway, their selectivity, potency, and off-target effects can vary, leading to different efficacy and safety profiles. Further head-to-head studies are required for a definitive comparison.
Experimental Protocols
In Vitro Cell Invasion Assay (Matrigel)
This protocol is based on the methodology used to assess the invasive potential of OSCC and ovarian cancer cells.
Detailed Steps:
-
Preparation of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper chamber of a Transwell insert (8.0 µm pore size) with the Matrigel solution. Incubate at 37°C for at least 30 minutes to allow the gel to solidify.[7][8]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the desired number of cells (e.g., 5 x 10^4 cells) into the upper chamber of the coated insert.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet. Count the number of stained cells in several microscopic fields to determine the average number of invading cells.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol outlines the general steps for detecting key proteins in the NF-κB pathway, such as phosphorylated p65 (p-p65) and IκBα.
Detailed Steps:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-p65 or anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for establishing and evaluating the efficacy of a therapeutic agent in a mouse xenograft model.
Detailed Steps:
-
Cell Culture and Injection: Culture the desired cancer cell line (e.g., SCCVII or SKOV3ip1) and inject a specific number of cells subcutaneously or intraperitoneally into immunocompromised mice.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size. Randomly assign mice to treatment and control (vehicle) groups.
-
Treatment Administration: Administer this compound or vehicle according to the specified dose and schedule (e.g., intraperitoneal injection daily or several times a week).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can then be weighed and processed for further analysis, such as immunohistochemistry for biomarkers like Ki-67, MMP-9, or VEGF.
Immunohistochemistry (IHC)
This protocol provides a general outline for the detection of specific proteins in formalin-fixed, paraffin-embedded tumor tissues.
Detailed Steps:
-
Tissue Preparation: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a citrate buffer) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the target protein (e.g., Ki-67 or MMP-9).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei and then mount the slides.
-
Analysis: Quantify the staining intensity and the percentage of positive cells under a microscope.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for cancers with aberrant NF-κB signaling. Its ability to inhibit tumor growth, invasion, and metastasis in preclinical models of oral squamous cell carcinoma and ovarian cancer warrants further investigation. While direct comparative data with other IKKβ inhibitors is currently lacking, the available evidence suggests that this compound is a potent and selective molecule with a clear mechanism of action. The detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other inhibitors of the NF-κB pathway.
References
- 1. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Intra-peritoneal Ovarian Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
A Comparative Analysis of IMD-0560: An IKKβ Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IMD-0560's Performance with Alternative IKKβ Inhibitors, Supported by Experimental Data.
This compound has emerged as a promising selective inhibitor of the IκB kinase β (IKKβ) subunit, a critical component of the NF-κB signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making IKKβ an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of the experimental results of this compound with other well-known IKKβ inhibitors, namely BAY 11-7082 and IMD-0354. The data presented herein is collated from preclinical studies in ovarian and oral squamous cell carcinoma models.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in inhibiting key cellular processes implicated in cancer progression.
Table 1: In Vitro Efficacy of IKKβ Inhibitors on Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | Key Assay | Concentration/IC50 | Observed Effect |
| This compound | Ovarian Cancer | SKOV3ip1, HeyA8 | Cell Proliferation | Increasing concentrations | Inhibition of cell proliferation and induction of G1 phase arrest[1][2] |
| Oral Squamous Cell Carcinoma | SCCVII, HSC-2, Ca9-22 | NF-κB Activation | 1-10 µM | Inhibition of TNFα-induced p65 phosphorylation and IκBα degradation | |
| BAY 11-7082 | Various Tumor Cells | - | IκBα Phosphorylation | IC50: 10 µM | Inhibition of TNFα-induced IκBα phosphorylation[3][4][5] |
| Gastric Cancer | - | Apoptosis & Cell Cycle | - | Induces apoptosis and S phase arrest[5] | |
| IMD-0354 | - | HepG2 | NF-κB Transcription | IC50: 1.2 µM | Inhibition of TNF-α induced NF-κB transcription activity[6][7] |
| Mast Cells | HMC-1 | Cell Proliferation | Time and dose-dependent | Suppression of cell proliferation[5][6] | |
| - | - | IKKβ Inhibition | IC50: 250 nM | Potent and selective inhibition of IKKβ |
Table 2: In Vivo Efficacy of IKKβ Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Dosing Regimen | Key Outcome |
| This compound | Ovarian Cancer | Xenograft Mouse Model | Not specified | Significantly inhibited peritoneal metastasis and prolonged survival[1][8] |
| Oral Squamous Cell Carcinoma | Xenograft Mouse Model | 3 mg/kg and 5 mg/kg | Reduced tumor size by up to half[9] | |
| IMD-0354 | Breast Cancer | Nude mice with MDA-MB-231 tumors | 5 mg/kg/day | Significantly suppressed tumor expansion[4][6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchtweet.com [researchtweet.com]
- 2. Xenograft Ovarian Cancer Model Development - Alfa Cytology [alfacytology.com]
- 3. A mouse model for oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Measuring NF-κB Phosphorylation and Acetylation | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. pubcompare.ai [pubcompare.ai]
IMD-0560 results validation in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IKKβ inhibitor IMD-0560's performance against other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating its potential as an anti-cancer agent.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound is a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3][4] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation, survival, angiogenesis, and metastasis. This compound exerts its anti-cancer effects by blocking this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-tumorigenic genes.[1][2][3]
Performance Comparison in Cancer Cell Lines
The efficacy of this compound has been evaluated in several cancer cell lines, primarily focusing on oral squamous cell carcinoma (OSCC) and ovarian cancer. This section compares its performance with other IKKβ inhibitors, BMS-345541 and SC-514.
Oral Squamous Cell Carcinoma (OSCC)
Studies have demonstrated that this compound effectively inhibits invasion and proliferation, and induces apoptosis in OSCC cell lines.
| Cell Line | Treatment | Effect | Quantitative Data |
| HSC-2, Ca9-22, SCCVII | This compound | Inhibition of TNFα-induced NF-κB activation | Dose-dependent inhibition of p65 phosphorylation and IκBα degradation.[1] |
| HSC-2, SCCVII | This compound | Inhibition of TNFα-induced cell invasion | Strong inhibition of invasion.[1] |
| HSC-2, SCCVII | This compound | Suppression of MMP-9 production | Reduction in MMP-9 expression and activity.[1] |
| SCCVII | This compound | Inhibition of cell proliferation | Significant reduction in Ki-67 positive cells.[5] |
| SCCVII | This compound | Induction of apoptosis | Increased number of TUNEL-positive cells. |
Ovarian Cancer
In ovarian cancer cell lines, this compound has been shown to suppress proliferation and angiogenesis.
| Cell Line | Treatment | Effect | Quantitative Data |
| SKOV3ip1, HeyA8 | This compound | Inhibition of cell proliferation | Dose-dependent reduction in cell viability. |
| SKOV3ip1 | This compound | Cell cycle arrest | Induction of G1 phase arrest.[2] |
| Ovarian Cancer Cell Lines | This compound | Decreased VEGF secretion | Inhibition of tube formation in HUVECs.[2] |
Comparative Efficacy of IKKβ Inhibitors (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and other IKKβ inhibitors in various cancer cell lines. A direct comparison is challenging due to variations in experimental conditions across different studies.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data not available | ||
| BMS-345541 | T-ALL cell lines (BE-13, RPMI-8402, DND-41) | T-cell Acute Lymphoblastic Leukemia | 2-6 |
| BMS-345541 | Melanoma cell lines (SK-MEL-5, A375, Hs 294T) | Melanoma | ~10 (for growth inhibition) |
| SC-514 | RASFs (IL-1β-induced) | Rheumatoid Arthritis Synovial Fibroblasts | 8-20 (for gene expression inhibition) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Western Blot Analysis for NF-κB Pathway Activation
This protocol is for assessing the phosphorylation status of p65 and IκBα, and the total protein levels.
1. Cell Lysis:
-
Treat cancer cells with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32/36), and total IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
1. Chamber Preparation:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
2. Cell Seeding:
-
Seed cancer cells, pre-treated with this compound, in serum-free medium into the upper chamber.
3. Chemoattractant:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
4. Incubation:
-
Incubate the plate for 24-48 hours to allow for cell invasion.
5. Staining and Quantification:
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
1. Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
2. Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
3. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
Conclusion
References
- 1. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel IκB Kinase β Inhibitor, this compound, Has Potent Therapeutic Efficacy in Ovarian Cancer Xenograft Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of IMD-0560: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for IMD-0560, a selective IKKβ inhibitor. Adherence to these protocols is vital for personnel safety, environmental protection, and regulatory compliance.
This compound, as a research chemical, requires careful management throughout its lifecycle, including its ultimate disposal. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the disposal of laboratory chemical waste must be followed.[1][2][3][4] Unused or waste this compound should be treated as hazardous waste unless confirmed otherwise by a qualified professional.[2]
Key Disposal Considerations and Procedures
Proper disposal of this compound involves a systematic approach encompassing waste identification, segregation, containment, and labeling, culminating in disposal through an approved hazardous waste program.
Waste Identification and Segregation
The first step in proper disposal is the accurate identification and segregation of this compound waste.[2] To prevent dangerous reactions, it is crucial to segregate different types of chemical waste.[1][5] this compound waste, which is a solid, should not be mixed with other waste streams such as liquid, corrosive, or reactive wastes.
Container Management
Solid chemical waste like this compound must be collected in a designated, properly sealed, and clearly labeled container.[2][5] The container should be in good condition, free from leaks or rust, and compatible with the chemical.[2] It is imperative to keep the waste container closed except when adding waste.[2][6]
Labeling
Accurate and thorough labeling of waste containers is a critical safety and regulatory requirement. The label for this compound waste must include the words "Hazardous Waste" and the full chemical name, "this compound".[1][2][5] The label should also detail the quantity of the waste, the date of generation, and the location of origin (e.g., laboratory and room number).[1]
Step-by-Step Disposal Protocol
The following table outlines the procedural steps for the proper disposal of this compound.
| Step | Procedure | Key Considerations |
| 1. Waste Collection | Collect all waste this compound, including contaminated labware (e.g., weighing boats, gloves), in a designated solid hazardous waste container. | Do not mix with liquid waste. Ensure the container is compatible with the chemical. |
| 2. Container Labeling | Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name ("this compound"), quantity, and accumulation start date.[1][5] | Do not use abbreviations or chemical formulas.[1] |
| 3. Storage | Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][6] | The SAA should be in a secondary containment tray to prevent the spread of any potential spills.[2] |
| 4. Disposal Request | Once the container is full or has reached the storage time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] | Complete all required waste pickup forms with accurate information about the waste composition.[2] |
| 5. Record Keeping | Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and disposal date.[2] | This documentation is essential for regulatory compliance. |
Understanding the Mechanism of this compound: The NF-κB Signaling Pathway
This compound is a selective inhibitor of IκB kinase β (IKKβ). IKKβ plays a crucial role in the canonical NF-κB signaling pathway, which is a central regulator of inflammation, immunity, and cell survival. Understanding this pathway provides context for the biological impact of this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to final removal.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
By adhering to these general yet critical disposal procedures, laboratories can ensure the safe management of this compound waste, thereby fostering a secure research environment and upholding environmental responsibility. Always consult your institution's specific waste management policies and EHS office for any additional requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling IMD-0560
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of IMD-0560. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Compound Information and Safety Hazards
This compound, with the chemical name N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, is a potent and selective inhibitor of IκB kinase β (IKKβ).[1][2][3] It functions by blocking the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2][3] This mechanism underlies its anti-inflammatory and anti-tumor activities.[1][4][5]
While specific toxicology data is limited, as a potent kinase inhibitor, this compound should be handled with care, assuming it to be a hazardous substance. Potential routes of exposure include inhalation, ingestion, and skin/eye contact.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H8BrF6NO2 | [2][6] |
| Molecular Weight | 428.12 g/mol | [2][4][6] |
| Appearance | Powder | [6] |
| Purity | ≥98% | [3][7] |
| CAS Number | 439144-66-8 | [4][6][7] |
Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solutions | Source |
| DMSO | 86 mg/mL (200.87 mM) | 1 year at -80°C, 1 month at -20°C | [4][6] |
| Ethanol | 22 mg/mL (51.39 mM) | 2 years at -80°C, 1 year at -20°C | [3][4] |
| Water | Insoluble | Not Applicable | [4] |
| 0.1N NaOH (aq) | Soluble | Not specified | [2] |
Personal Protective Equipment (PPE) and Handling
Given the potent biological activity of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound, from receiving and unpacking to experimental use and disposal.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Lab Coat | A fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher. | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Handling Procedures:
-
Engineering Controls: All weighing and initial dilutions of the powdered form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable solvent (e.g., ethanol) and dispose of all contaminated materials as hazardous waste.
Experimental Protocols
In Vitro Cell-Based Assay Workflow
This generalized workflow is applicable for studying the effects of this compound on cell lines.
-
Cell Culture: Plate cells at the desired density in appropriate well plates and culture overnight to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours) before inducing a cellular response.[3][8]
-
Induction: Stimulate the cells with an appropriate agonist (e.g., TNFα at 10 ng/mL) to activate the NF-κB pathway.[3][8]
-
Incubation: Incubate the cells for the desired period to allow for the cellular response to occur.
-
Assay Endpoint: Perform the desired assay to measure the endpoint of interest. This could include:
In Vivo Animal Study Workflow
This workflow provides a general framework for in vivo studies using mouse models. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.
-
Tumor Inoculation (if applicable): For cancer models, inject tumor cells into the appropriate site (e.g., the masseter region for oral squamous cell carcinoma models).[3]
-
Animal Grouping: Randomize animals into control and treatment groups.
-
Compound Formulation: Prepare the dosing solution of this compound. For in vivo use, it can be formulated in a vehicle such as carboxymethyl-cellulose (CMC).[3]
-
Dosing: Administer this compound to the treatment groups at the desired dose and schedule (e.g., 3 or 5 mg/kg, 3 times per week).[3] The control group should receive the vehicle only.
-
Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis, such as histology or biomarker assessment.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for in vitro cell-based assays with this compound.
Caption: Workflow for in vivo animal studies with this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure personnel safety.
-
Unused Compound: Unused or expired this compound powder should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, empty vials, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound, such as stock solutions and media from treated cells, should be collected in a sealed, leak-proof container labeled as hazardous waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible handling of this potent research compound.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 5. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. The novel IκB kinase β inhibitor this compound prevents bone invasion by oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
